MLi-2
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUUNJCZCOMUKD-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MLi-2 LRRK2 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease (PD), with pathogenic mutations leading to increased kinase activity. MLi-2 is a potent, selective, and orally bioavailable small-molecule inhibitor of LRRK2. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, the signaling pathways it modulates, and the experimental protocols used for its characterization. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, located within the kinase domain, is the most prevalent and results in a hyperactive kinase, making LRRK2 an attractive target for therapeutic intervention.[1] this compound is a third-generation LRRK2 inhibitor that has demonstrated exceptional potency and selectivity in a variety of preclinical models.[2] Its ability to penetrate the central nervous system and engage its target in the brain makes it a valuable tool for studying LRRK2 biology and a promising candidate for further development.[1][2]
Mechanism of Action: A Type I Kinase Inhibitor
This compound is classified as a type I kinase inhibitor, meaning it binds to the ATP-binding pocket of LRRK2 in its active conformation.[3] This binding event competitively blocks the access of ATP, thereby preventing the transfer of a phosphate (B84403) group to LRRK2 substrates. Cryo-electron microscopy structures have revealed that this compound stabilizes the kinase domain in a closed, active-like conformation.[4] This contrasts with type II inhibitors, which bind to an allosteric site and lock the kinase in an inactive conformation.[3] The binding of this compound to the active site leads to a reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, such as Serine 935 (pS935) and Serine 1292 (pS1292), as well as downstream substrates like Rab10.[1][5]
Quantitative Data: Potency and Selectivity
This compound exhibits nanomolar to sub-nanomolar potency against LRRK2 in a range of assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | LRRK2 Variant | IC50 (nM) | Reference |
| Purified LRRK2 Kinase Assay | Wild-Type | 0.76 | [1][6] |
| Purified LRRK2 Kinase Assay | G2019S | 0.76 | [7] |
| Radioligand Competition Binding Assay | Wild-Type | 3.4 | [1][6] |
Table 2: Cellular Potency of this compound
| Cellular Assay | Cell Line | LRRK2 Variant | Measured Endpoint | IC50 (nM) | Reference |
| pS935 LRRK2 Dephosphorylation | SH-SY5Y | Wild-Type | pS935 LRRK2 | 1.4 | [1][6] |
| pS935 LRRK2 Dephosphorylation | SH-SY5Y | G2019S | pS935 LRRK2 | 4.8 | [6] |
This compound demonstrates high selectivity for LRRK2, with over 295-fold selectivity against a panel of more than 300 other kinases.[7]
LRRK2 Signaling Pathway and this compound Inhibition
LRRK2 is a complex, multi-domain protein that functions as both a kinase and a GTPase. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and inflammation. The kinase activity of LRRK2 is central to its pathogenic role in PD.
Upstream regulators such as Rab29 and VPS35 can recruit and activate LRRK2.[8] Once activated, LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, at a conserved threonine residue in the switch II domain.[8] This phosphorylation event modulates the function of Rab proteins in regulating vesicular trafficking. This compound directly inhibits the kinase activity of LRRK2, preventing the phosphorylation of its Rab substrates and thereby mitigating the downstream pathological consequences of LRRK2 hyperactivity.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro LRRK2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified LRRK2.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Capturing Differences in the Regulation of LRRK2 Dynamics and Conformational States by Small Molecule Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
MLi-2: A Comprehensive Technical Guide to its Function as a LRRK2 Kinase Inhibitor in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLi-2, with the chemical name cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine, is a structurally novel, highly potent, and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Given that gain-of-function mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), this compound has emerged as a critical tool for elucidating the cellular functions of LRRK2 and for exploring the therapeutic potential of LRRK2 kinase inhibition.[1][3][4] This document provides a detailed technical overview of this compound, including its mechanism of action, cellular effects, and relevant experimental protocols.
Core Function and Mechanism of Action
This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain and effectively blocking its catalytic activity.[5] This inhibition prevents the transfer of phosphate (B84403) groups from ATP to LRRK2 substrates. The primary molecular consequence of this compound treatment in cells is the dose-dependent dephosphorylation of LRRK2 at key autophosphorylation sites, such as Serine 935 (pSer935), which serves as a robust biomarker for LRRK2 kinase activity.[1][3][6]
Quantitative Data on this compound Potency and Selectivity
This compound exhibits exceptional potency and selectivity for LRRK2 across various assay formats.[1][3][7][8][9]
| Assay Type | Target | IC50 (nM) | Reference |
| Purified LRRK2 Kinase Assay (in vitro) | LRRK2 | 0.76 | [1][3][8][9] |
| Cellular Assay (pSer935 LRRK2 dephosphorylation) | LRRK2 | 1.4 | [1][3][8][9] |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 | [1][3][8][9] |
This compound demonstrates high selectivity, with a greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases, as well as a diverse range of receptors and ion channels.[1][2][3][7]
Cellular Effects of this compound
By inhibiting LRRK2, this compound impacts several key cellular pathways and processes.
Inhibition of LRRK2 Substrate Phosphorylation
LRRK2 is known to phosphorylate a subset of Rab GTPases, including Rab10 and Rab12.[10][11] this compound treatment leads to a significant reduction in the phosphorylation of these Rab proteins, which is a direct readout of LRRK2 kinase inhibition in a cellular context.[10][11]
Regulation of Lysosomal and Autophagic Pathways
Recent studies have shown that LRRK2 negatively regulates lysosomal degradative activity.[12][13] Treatment with this compound enhances lysosomal proteolytic activity and increases the levels of multiple lysosomal proteins, including Cathepsins and LAMP1.[12][13] This effect is mediated through the inhibition of MiT-TFE transcription factors (TFE3, TFEB, and MITF), which are master regulators of lysosomal biogenesis.[12]
Cytoskeletal Dynamics and Ciliogenesis
LRRK2 has been implicated in the regulation of cytoskeletal dynamics and the formation of primary cilia.[14][15] Overactive LRRK2 can lead to the loss of primary cilia, which are crucial cellular signaling hubs.[14] Inhibition of LRRK2 with this compound has been shown to reverse these effects and promote ciliogenesis.[14][16]
On-Target Effects and Considerations
While this compound is a valuable research tool, in vivo studies have revealed potential on-target effects. Morphologic changes in the lungs, specifically the enlargement of type II pneumocytes, have been observed in mice treated with this compound.[1][3][9][17] This highlights the importance of careful dose-response studies and monitoring for potential toxicities in preclinical models.
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the kinase activity of LRRK2, preventing the phosphorylation of Rab GTPases and mitigating downstream cellular dysfunction.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
In Vitro LRRK2 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of recombinant LRRK2.
-
Materials: Recombinant LRRK2 (wild-type or mutant), kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2), LRRK2 substrate (e.g., LRRKtide), [γ-³²P]ATP, ATP solution, this compound dissolved in DMSO, P81 phosphocellulose paper, 50 mM phosphoric acid, scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and substrate.
-
Add this compound at various concentrations (a dilution series is recommended). Include a DMSO-only control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at Ser935.
-
Materials: Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2), cell culture medium, this compound, DMSO, PBS, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay reagent (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-pSer935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control like GAPDH), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSer935-LRRK2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total LRRK2 and a loading control to normalize the data.
-
Quantify the band intensities to determine the effect of this compound on LRRK2 phosphorylation.
-
Immunofluorescence Staining for LRRK2 and Rab10 Localization
This method allows for the visualization of this compound's effect on the subcellular localization of LRRK2 and its substrates.
-
Materials: Cells grown on coverslips, this compound, DMSO, paraformaldehyde (PFA) for fixation, permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), blocking solution (e.g., 5% BSA in PBS), primary antibodies (e.g., anti-LRRK2, anti-Rab10), fluorescently labeled secondary antibodies, DAPI for nuclear staining, mounting medium, fluorescence microscope.
-
Procedure:
-
Treat cells grown on coverslips with this compound or DMSO.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
This compound is an indispensable tool for investigating the complex cellular biology of LRRK2. Its high potency and selectivity allow for precise interrogation of LRRK2-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of LRRK2's role in both normal physiology and in the context of diseases such as Parkinson's.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. | Sigma-Aldrich [merckmillipore.com]
- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 5. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 7. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 8. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. LRRK2 suppresses lysosome degradative activity in macrophages and microglia through MiT-TFE transcription factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Inhibiting enzyme could halt cell death in Parkinson’s disease, study finds [med.stanford.edu]
- 15. Cellular Mechanism of LRRK2 in Health and Disease | Parkinson's Disease [michaeljfox.org]
- 16. youtube.com [youtube.com]
- 17. drughunter.com [drughunter.com]
MLi-2 in Parkinson's Disease Research: A Technical Guide
An In-depth Examination of a Potent LRRK2 Inhibitor for Preclinical and Translational Studies
This technical guide provides a comprehensive overview of MLi-2, a potent, selective, and centrally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), for researchers, scientists, and drug development professionals. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making its kinase activity a key therapeutic target.[1][2][3] this compound has emerged as a critical tool compound to investigate LRRK2 biology and its role in PD pathogenesis.[1][3]
This compound: Mechanism of Action and Biochemical Profile
This compound, with the chemical name cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine, is a structurally novel, type I kinase inhibitor that targets the ATP-binding site of LRRK2.[1][4] Its high potency and selectivity make it an invaluable tool for dissecting the LRRK2 signaling pathway.
Quantitative Potency and Selectivity
This compound demonstrates exceptional potency against LRRK2 kinase activity in various assays.[1][3][5] A summary of its inhibitory concentrations (IC50) is presented in Table 1. The compound exhibits over 295-fold selectivity for LRRK2 against a panel of more than 300 other kinases, highlighting its specificity.[1][2][3]
| Assay Type | Parameter | Value (nM) | Species | Notes |
| Purified LRRK2 Kinase Assay | IC50 | 0.76 | Human (G2019S mutant) | In vitro assay.[1][5][6] |
| Cellular pSer935 LRRK2 Dephosphorylation | IC50 | 1.4 | - | Cellular context.[1][3][5] |
| Radioligand Competition Binding Assay | IC50 | 3.4 | - | Measures direct binding affinity.[1][3][5] |
| Cellular pSer1292 LRRK2 Dephosphorylation (WT) | IC50 | 0.0212 | Human (LUHMES cells) | [7] |
| Cellular pSer1292 LRRK2 Dephosphorylation (G2019S) | IC50 | 1.45 | Human (LUHMES cells) | [7] |
| Cellular pThr73 Rab10 Dephosphorylation (WT) | IC50 | 0.78 | Human (LUHMES cells) | [7] |
| Cellular pThr73 Rab10 Dephosphorylation (G2019S) | IC50 | 0.28 | Human (LUHMES cells) | [7] |
| In Vivo pSer935 LRRK2 Dephosphorylation (Plasma) | IC50 | 0.8 | Mouse | Unbound plasma exposure.[3] |
| In Vivo pSer935 LRRK2 Dephosphorylation (Brain) | IC50 | 1.1 | Mouse | Unbound brain exposure.[3] |
Table 1: Quantitative Potency of this compound
LRRK2 Signaling Pathway and this compound Intervention
Mutations in LRRK2, particularly the G2019S substitution, lead to increased kinase activity, which is considered a central pathogenic event.[8][9][10] LRRK2 is a complex, multi-domain protein that phosphorylates a subset of Rab GTPases, including Rab10, thereby regulating intracellular trafficking pathways such as endolysosomal function and ciliogenesis.[11][12][13][14] this compound, by inhibiting LRRK2 kinase activity, prevents the phosphorylation of these downstream substrates.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Preclinical Research Applications and In Vivo Studies
This compound's favorable pharmacokinetic properties, including its ability to cross the blood-brain barrier, make it a suitable compound for in vivo studies in animal models of Parkinson's disease.[1][12]
Animal Models and Dosing Regimens
This compound has been extensively used in rodent models, particularly in mice carrying the LRRK2 G2019S mutation.[15] These models are instrumental in studying the long-term effects of LRRK2 inhibition on both central and peripheral tissues.[15]
| Animal Model | Dosing Regimen | Duration | Key Findings |
| G2019S LRRK2 Knock-in Mice | 1, 3, 10, 30, 60, or 90 mg/kg via oral gavage | Acute (1 hour post-dose) | Dose-dependent dephosphorylation of LRRK2 and Rab proteins in brain and peripheral tissues. |
| G2019S LRRK2 Knock-in Mice | 10, 30, or 60 mg/kg/day in diet | 10 weeks | Chronic inhibition reverted alterations in endolysosomal and mitochondrial pathways.[15][16] |
| MitoPark Mice | 30 mg/kg/day | 15 weeks | Well-tolerated; observed morphologic changes in type II pneumocytes in the lung.[1][10] |
| C57BL/6J Mice | 10 mg/kg (4 intraperitoneal injections over 30h) | 30 hours | Significant decrease in LRRK2 phosphorylation and total LRRK2 protein levels in brain, lung, and kidney.[17] |
Table 2: Summary of In Vivo Studies with this compound
Pharmacodynamic Readouts
A key aspect of in vivo studies with this compound is the assessment of target engagement and pharmacodynamic effects. This is typically achieved by measuring the phosphorylation status of LRRK2 itself (e.g., at Ser935 or Ser1292) and its downstream substrates like Rab10 (at Thr73).[7][18] Phosphorylated S106 on Rab12 has been identified as a particularly robust readout of LRRK2 activity across different tissues.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of this compound.
LRRK2 Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit LRRK2's kinase activity directly.
-
Reagents and Materials : Recombinant LRRK2 protein (e.g., G2019S mutant), kinase buffer, ATP (including radio-labeled ATP for some methods), a generic substrate (e.g., myelin basic protein) or a specific peptide substrate, this compound in various concentrations, and detection reagents.[19][20]
-
Procedure :
-
Prepare a reaction mixture containing the LRRK2 enzyme and its substrate in the kinase buffer.
-
Add this compound at a range of concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Detect substrate phosphorylation using methods such as autoradiography (with radio-labeled ATP), fluorescence-based assays (e.g., TR-FRET), or mass spectrometry.[6][19][20]
-
-
Data Analysis : Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Western Blotting for Phospho-LRRK2 and Phospho-Rab10
This is the standard method to assess target engagement in cellular and tissue samples.
-
Sample Preparation : Lyse cells or homogenize tissues in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[17][18] Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer : Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated LRRK2 (e.g., pSer935, pSer1292), phosphorylated Rab10 (pThr73), total LRRK2, total Rab10, and a loading control (e.g., GAPDH, β-actin).[7][18]
-
Wash and incubate with appropriate secondary antibodies conjugated to HRP or a fluorescent dye.
-
-
Detection and Quantification : Visualize bands using chemiluminescence or fluorescence imaging systems. Quantify band intensities and normalize the phospho-protein signal to the total protein signal.[18]
Caption: A typical workflow for Western blot analysis.
In Vivo Dosing and Tissue Collection
This protocol outlines the procedure for administering this compound to mice and collecting tissues for downstream analysis.
-
Animal Handling : Use appropriate mouse strains (e.g., G2019S LRRK2 knock-in) and follow approved animal care and use protocols.[12]
-
This compound Formulation and Administration :
-
Tissue Collection :
Conclusion and Future Directions
This compound is an indispensable research tool for the Parkinson's disease community. Its high potency, selectivity, and central nervous system activity have enabled detailed preclinical investigations into the consequences of LRRK2 kinase inhibition.[1][3] The data generated from studies using this compound are crucial for validating LRRK2 as a therapeutic target and for understanding the potential benefits and risks of LRRK2 inhibitors, which are currently in clinical trials.[21][22][23] Future research will likely focus on the long-term effects of LRRK2 inhibition and the translation of findings from preclinical models to clinical applications. The continued use of well-characterized tool compounds like this compound will be paramount to these efforts.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 12. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 14. Lysosomal positioning regulates Rab10 phosphorylation at LRRK2+ lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. youtube.com [youtube.com]
- 20. protocols.io [protocols.io]
- 21. Inhibiting enzyme could halt cell death in Parkinson’s disease, study finds [med.stanford.edu]
- 22. ghscientific.com [ghscientific.com]
- 23. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
MLi-2 On-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the on-target effects of MLi-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound serves as a critical tool for investigating the therapeutic potential and safety of LRRK2 kinase inhibition, a significant area of research in neurodegenerative diseases, particularly Parkinson's disease.[1][2][3][4] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease, with the G2019S mutation leading to increased kinase activity.[1][2][3]
Core On-Target Effect: LRRK2 Kinase Inhibition
This compound is a structurally novel, centrally active compound that demonstrates exceptional potency and selectivity for LRRK2.[1][2] Its primary on-target effect is the direct inhibition of LRRK2 kinase activity. This inhibition leads to a cascade of downstream effects, most notably the dephosphorylation of LRRK2 itself and its substrates.
Quantitative Potency and Selectivity
This compound's potency has been quantified across various assay formats, consistently demonstrating low nanomolar to sub-nanomolar efficacy. The compound exhibits high selectivity, with minimal off-target effects on a broad panel of other kinases, receptors, and ion channels.[1][2][3][5][6][7]
| Assay Type | Target | IC50 (nM) | Notes |
| Purified LRRK2 Kinase Assay (in vitro) | LRRK2 | 0.76 | [1][2][3][5][6][7] |
| Cellular Assay (pSer935 LRRK2 dephosphorylation) | LRRK2 | 1.4 | [1][2][3][5][6][7] |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 | [1][2][3][5][6][7] |
| Cellular Assay (pSer1292 LRRK2 dephosphorylation - WT) | LRRK2 (Wild-Type) | 0.0212 | In LUHMES cells.[8] |
| Cellular Assay (pSer1292 LRRK2 dephosphorylation - G2019S) | LRRK2 (G2019S Mutant) | 1.45 | In LUHMES cells.[8] |
| Cellular Assay (pThr73 Rab10 dephosphorylation - WT) | Rab10 (Wild-Type LRRK2 background) | 0.78 | In LUHMES cells.[8] |
| Cellular Assay (pThr73 Rab10 dephosphorylation - G2019S) | Rab10 (G2019S LRRK2 background) | 2.31 | In LUHMES cells.[8] |
This compound has been shown to have greater than 295-fold selectivity for LRRK2 over 300 other kinases.[1][2][3][4][6][7]
Signaling Pathways Modulated by this compound
This compound, as a Type I kinase inhibitor, stabilizes the closed conformation of the LRRK2 kinase domain.[9] This inhibition directly impacts the phosphorylation state of LRRK2 and its downstream substrates, such as Rab GTPases. A key biomarker for LRRK2 kinase activity is the phosphorylation of serine 935 (pSer935) on LRRK2 itself.[1][2][3][5][6] Treatment with this compound leads to a dose-dependent decrease in pSer935 levels.[1][2][3][5][6]
Furthermore, this compound effectively reduces the phosphorylation of Rab10 at threonine 73 (pThr73), a bona fide substrate of LRRK2.[8][9] This modulation of Rab protein phosphorylation is a critical downstream consequence of LRRK2 inhibition.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. [PDF] this compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
MLi-2: A Comprehensive Technical Guide to a Potent and Selective LRRK2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MLi-2, a highly potent and selective chemical probe for Leucine-Rich Repeat Kinase 2 (LRRK2). This compound's exceptional characteristics make it an invaluable tool for investigating the physiological and pathological roles of LRRK2, a key target in Parkinson's disease research and other neurodegenerative disorders. This document details the quantitative biochemical and cellular data of this compound, provides in-depth experimental protocols, and visualizes key pathways and workflows.
Core Properties of this compound
This compound is a structurally novel, orally active, and centrally nervous system (CNS) penetrant inhibitor of LRRK2.[1][2] Its development was a significant step forward in the study of LRRK2, providing researchers with a tool to dissect the kinase's function with high precision.[2]
Potency and Selectivity
This compound demonstrates exceptional potency against LRRK2 in a variety of assays.[3][4][5][6][7][8] The half-maximal inhibitory concentration (IC50) values consistently fall in the low nanomolar range, indicating high-affinity binding to the kinase.[3][4][5][6][7][8]
Table 1: Potency of this compound in various assays
| Assay Type | Parameter | Value (nM) |
| Purified LRRK2 Kinase Assay | IC50 | 0.76[3][4][5][6][7][8] |
| Cellular Assay (pSer935 LRRK2 dephosphorylation) | IC50 | 1.4[3][4][5][6][7][8] |
| Radioligand Competition Binding Assay | IC50 | 3.4[3][4][5][6][7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to probe LRRK2 function.
In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified LRRK2.
Objective: To determine the IC50 value of this compound against purified LRRK2.
Materials:
-
Recombinant LRRK2 protein
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase reaction buffer
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
This compound at various concentrations
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
Protocol:
-
Prepare a kinase assay mixture containing recombinant LRRK2 and MBP substrate in a kinase reaction buffer.
-
Add this compound at a range of concentrations to the assay mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular LRRK2 Target Engagement Assay (Western Blot)
This assay assesses the ability of this compound to inhibit LRRK2 within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935), a biomarker for LRRK2 kinase activity.
Objective: To determine the cellular IC50 of this compound by measuring the dephosphorylation of pSer935-LRRK2.
Materials:
-
Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells)
-
This compound at various concentrations
-
DMSO (vehicle control)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Culture cells and treat with a range of this compound concentrations for 1-2 hours. Include a DMSO control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total LRRK2 and a loading control to normalize the data.
-
Quantify the band intensities to determine the effect of this compound on LRRK2 phosphorylation and calculate the cellular IC50.
In Vivo LRRK2 Target Engagement Study in Mice
This protocol describes how to assess the in vivo efficacy of this compound in inhibiting LRRK2 kinase activity in the brain and peripheral tissues of mice.
Objective: To evaluate the dose-dependent inhibition of LRRK2 in vivo by this compound.
Materials:
-
This compound
-
Vehicle (e.g., 30% Captisol in sterile water)
-
Laboratory mice (e.g., C57BL/6)
-
Oral gavage needles
-
Tissue homogenization buffer
-
Western blotting reagents (as described in section 2.2)
-
LC-MS/MS equipment for pharmacokinetic analysis
Protocol:
-
Suspend this compound in the chosen vehicle.
-
Administer this compound via oral gavage to mice at a range of doses (e.g., 1-100 mg/kg).[9] Include a vehicle-treated control group.
-
Euthanize the mice at a predetermined time point after dosing (e.g., 1 hour).[9]
-
Collect brain and peripheral tissues (e.g., kidney, lung) and snap-freeze them.[9]
-
Collect blood for plasma preparation to determine this compound exposure levels by LC-MS/MS.
-
Prepare tissue lysates by homogenization.
-
Analyze the tissue lysates by Western blot for pSer935-LRRK2 and total LRRK2 levels as described in section 2.2 to confirm target engagement.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) to illustrate key experimental processes and signaling pathways.
References
- 1. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | LRRK2 | TargetMol [targetmol.com]
- 8. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
LRRK2 G2019S Mutation and MLi-2 Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The G2019S mutation, located in the kinase domain, is the most common of these and leads to elevated kinase activity. This has positioned LRRK2 as a key therapeutic target, with the development of potent and selective kinase inhibitors being a primary focus of research. Among these inhibitors, MLi-2 has emerged as a powerful tool for investigating LRRK2 biology. This guide provides a comprehensive technical overview of the interaction between the LRRK2 G2019S mutation and this compound, presenting quantitative data on inhibitor sensitivity, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation: this compound Potency against Wild-Type and G2019S LRRK2
The sensitivity of the G2019S mutant of LRRK2 to the inhibitor this compound has been a subject of intense investigation, with some studies suggesting a degree of resistance conferred by the mutation, while others report equal or even increased sensitivity. This discrepancy may arise from the different experimental systems and assays employed. The following tables summarize the quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against both wild-type (WT) and G2019S LRRK2 across various assay platforms.
| In Vitro Kinase Assays | |||
| Assay Type | LRRK2 Variant | IC50 (nM) | Reference |
| Purified LRRK2 Kinase Assay | WT | 0.76 | [1] |
| Purified LRRK2 Kinase Assay | G2019S | ~2-fold stronger than WT | [2] |
| Autophosphorylation Assay (in vitro) | WT | 4 | [3] |
| Autophosphorylation Assay (in vitro) | G2019S | - | |
| Nictide Peptide Substrate Assay | WT | - | |
| Nictide Peptide Substrate Assay | G2019S | ~2-fold stronger than WT | [2] |
| Cellular Assays | |||
| Assay Type | LRRK2 Variant | IC50 (nM) | Reference |
| pSer935 Dephosphorylation | WT | 1.4 | [1] |
| pSer935 Dephosphorylation | G2019S | 4.8 | [4] |
| pSer935 Dephosphorylation (HEK293 cells) | WT | 4.6 | [5] |
| pSer935 Dephosphorylation (HEK293 cells) | G2019S | 2.3 | [5] |
| Binding Assays | |||
| Assay Type | LRRK2 Variant | IC50 (nM) | Reference |
| Radioligand Competition Binding | WT | 3.4 | [1] |
Experimental Protocols
In Vitro LRRK2 Kinase Assay (Radiometric)
This assay directly quantifies the enzymatic activity of purified LRRK2 by measuring the incorporation of radiolabeled phosphate (B84403) into a substrate.
Materials:
-
Recombinant LRRK2 protein (WT or G2019S)
-
Myelin Basic Protein (MBP) or LRRKtide peptide substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
This compound or other test inhibitors dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM Phosphoric Acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, LRRK2 substrate (e.g., 0.2 mg/mL MBP), and the desired concentration of this compound or DMSO vehicle control.
-
Add recombinant LRRK2 enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (final concentration of ATP is typically at or near the Km for LRRK2).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular LRRK2 Dephosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at serine 935 (pS935), a marker of kinase activity.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or patient-derived fibroblasts)
-
Cell culture medium and reagents
-
This compound or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO vehicle control for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pS935-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with an antibody for total LRRK2 to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of pS935-LRRK2 to total LRRK2 and calculate the IC50 value for this compound.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound for a target receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target.
Materials:
-
Cell membranes or tissue homogenates expressing LRRK2
-
Radiolabeled LRRK2 inhibitor (e.g., [³H]-MLi-2 or a similar tracer)
-
This compound or other unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled LRRK2 inhibitor, and a range of concentrations of the unlabeled test compound (this compound).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Characterizing this compound Sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MLi-2 on Rab Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLi-2 is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a serine/threonine kinase implicated in both familial and sporadic Parkinson's disease. A primary function of LRRK2 is the phosphorylation of a subset of Rab GTPases, small signaling proteins that are master regulators of intracellular vesicular trafficking. Dysregulation of this phosphorylation event is considered a key pathogenic mechanism in LRRK2-associated neurodegeneration. This technical guide provides an in-depth overview of the effect of this compound on Rab protein phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This resource is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to investigate the LRRK2-Rab signaling axis and to evaluate the therapeutic potential of LRRK2 inhibitors like this compound.
The LRRK2-Rab Signaling Pathway and the Role of this compound
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that functions as a serine/threonine kinase. A key set of substrates for LRRK2 are Rab GTPases, which are crucial for regulating vesicle formation, transport, and fusion in endo-lysosomal and autophagic pathways. LRRK2-mediated phosphorylation of Rab proteins typically occurs within their Switch II domain, a region critical for their interaction with effector proteins. This phosphorylation event can alter the activity and localization of Rab proteins, thereby impacting vesicular trafficking.
This compound is a small molecule inhibitor that specifically targets the kinase activity of LRRK2. By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the transfer of a phosphate (B84403) group from ATP to its substrates, including Rab proteins. This leads to a dose-dependent decrease in the phosphorylation of LRRK2-dependent Rab GTPases.
Below is a diagram illustrating the LRRK2-Rab signaling pathway and the mechanism of this compound inhibition.
Quantitative Analysis of this compound Effect on Rab Phosphorylation
The potency of this compound in inhibiting Rab protein phosphorylation has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of this compound. The following tables summarize the reported IC50 values and dose-dependent inhibition of phosphorylation for several key Rab substrates of LRRK2.
Table 1: IC50 Values of this compound for Inhibition of Rab Protein Phosphorylation
| Rab Protein | Cell/System Type | Assay Method | IC50 (nM) | Reference |
| Rab8a | SH-SY5Y cells | Western Blot | ~10 | [1] |
| Rab10 | SH-SY5Y cells | Western Blot | ~3 | [2] |
| Rab10 | Mouse Embryonic Fibroblasts (MEFs) | Mass Spectrometry | 2-3 | [2] |
| Rab10 | Human Neutrophils | Western Blot | ~3 | [1] |
| Rab12 | Mouse Embryonic Fibroblasts (MEFs) | Western Blot | ~10 | [3][4] |
| Multiple Rabs (Rab1, Rab3, Rab8, Rab10, Rab35, Rab43) | Mouse Embryonic Fibroblasts (MEFs) | Mass Spectrometry | 2-3 | [2] |
Table 2: Dose-Dependent Inhibition of Rab Phosphorylation by this compound
| Rab Protein | Cell/Tissue Type | This compound Concentration | % Inhibition of Phosphorylation | Reference |
| Rab10 | G2019S LRRK2 KI Mice (Kidney) | 1 mg/kg (oral gavage, 1 hr) | ~40% | [5] |
| Rab10 | G2019S LRRK2 KI Mice (Kidney) | 10 mg/kg (oral gavage, 1 hr) | ~70% | [5] |
| Rab12 | G2019S LRRK2 KI Mice (Brain) | 3 mg/kg (oral gavage, 1 hr) | ~50% | [5] |
| Rab12 | G2019S LRRK2 KI Mice (Brain) | 30 mg/kg (oral gavage, 1 hr) | ~80% | [5] |
| Rab8a & Rab10 | SH-SY5Y cells | 100 nM (2 hr) | Nearly complete inhibition | [6] |
| pT73 Rab10 | Primary Mouse Astrocytes | 500 nM (2 hr) | Significant reduction | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on Rab protein phosphorylation.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, HEK293T, or Mouse Embryonic Fibroblasts) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 nM to 1 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Following incubation, proceed immediately to cell lysis for downstream analysis.
Western Blot Analysis of Rab Phosphorylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™ Phosphatase Inhibitor Cocktail).
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated Rab protein (e.g., anti-phospho-Rab10 [Thr73]) and total Rab protein (e.g., anti-Rab10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Acquire images using a chemiluminescence imaging system and perform densitometric analysis to quantify the levels of phosphorylated and total Rab protein.
Phos-tag™ SDS-PAGE for Separation of Phosphorylated Rab Proteins
Phos-tag™ SDS-PAGE is a mobility shift assay that allows for the separation of phosphorylated and non-phosphorylated forms of a protein.
-
Gel Preparation: Prepare a polyacrylamide gel containing Phos-tag™ acrylamide (B121943) and ZnCl2 or MnCl2 according to the manufacturer's instructions. The concentration of Phos-tag™ acrylamide may need to be optimized for different Rab proteins.
-
Sample Preparation: Prepare cell lysates as described for Western blotting.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.
-
Transfer and Immunoblotting:
-
Before transferring, wash the gel in transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which can interfere with antibody binding.
-
Proceed with the standard Western blotting protocol as described above to detect the separated phosphorylated and non-phosphorylated Rab protein bands.
-
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that potently and specifically inhibits the kinase activity of LRRK2, leading to a significant reduction in the phosphorylation of its Rab GTPase substrates. This in-depth technical guide provides a comprehensive resource for researchers investigating the LRRK2-Rab signaling pathway. The provided quantitative data, detailed experimental protocols, and visual diagrams will aid in the design and execution of experiments aimed at understanding the physiological and pathological roles of LRRK2-mediated Rab phosphorylation and in the development of novel therapeutic strategies for Parkinson's disease and other LRRK2-associated disorders.
References
- 1. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 4. RAB Buffer, Reassembly Buffer, High Salt Buffer [gbiosciences.com]
- 5. Rab7 Phosphorylation reaction [protocols.io]
- 6. Development of phospho-specific Rab protein antibodies to monitor in vivo activity of the LRRK2 Parkinson's disease kinase - PMC [pmc.ncbi.nlm.nih.gov]
MLi-2: A Technical Guide to its Discovery and Development as a Potent LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant known genetic contributor to both familial and sporadic Parkinson's disease.[1][2][3] The G2019S mutation, the most common of these, leads to a pathogenic increase in LRRK2 kinase activity, making the development of LRRK2 kinase inhibitors a promising therapeutic strategy.[1][2][3] This technical guide provides an in-depth overview of the discovery and development of MLi-2, a highly potent, selective, and brain-penetrant LRRK2 inhibitor that has become a critical chemical probe for studying LRRK2 biology.
This compound, with the chemical name cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine, was developed through an extensive medicinal chemistry campaign by Merck.[1][4] It emerged from the optimization of an indazole-based scaffold identified through high-throughput screening.[3] This guide will detail the biochemical and cellular properties of this compound, the experimental methodologies used in its characterization, and the key signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound [1][2][3][5]
| Assay Type | Target | IC50 (nM) |
| Purified LRRK2 Kinase Assay | LRRK2 (G2019S) | 0.76 |
| Cellular pSer935 LRRK2 Dephosphorylation Assay | LRRK2 | 1.4 |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 |
Table 2: Kinase Selectivity Profile of this compound [1][2]
| Kinase Target | Fold Selectivity over LRRK2 |
| >300 Kinases | >295 |
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in Mice
| Parameter | Value |
| Administration Route | Oral (p.o.) |
| Target Engagement Marker | Dephosphorylation of pSer935 LRRK2 |
| Key Observation | Dose-dependent central and peripheral target inhibition |
LRRK2 Signaling Pathway and this compound Mechanism of Action
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It functions as a central node in a complex signaling network that regulates various cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain and preventing the phosphorylation of its downstream substrates.
Experimental Protocols
Detailed below are representative protocols for the key assays used in the characterization of this compound. While the exact protocols used by Merck may have proprietary variations, these methods are based on standard practices in the field for assessing LRRK2 inhibitor activity.
Purified LRRK2 Kinase Assay (Radiometric)
This assay measures the direct inhibition of LRRK2 kinase activity by this compound using a purified recombinant LRRK2 enzyme and a peptide substrate.
Materials:
-
Recombinant human LRRK2 (G2019S mutant)
-
LRRKtide peptide substrate
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (containing [γ-33P]ATP)
-
This compound compound dilutions
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer (0.5%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add this compound dilutions or DMSO (vehicle control).
-
Add the LRRK2 enzyme and LRRKtide substrate to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular pSer935 LRRK2 Dephosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the dephosphorylation of LRRK2 at serine 935 (pSer935), a key pharmacodynamic biomarker.
Materials:
-
Cell line overexpressing LRRK2 (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound compound dilutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed LRRK2-overexpressing cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.
Radioligand Competition Binding Assay
This assay determines the affinity of this compound for the LRRK2 protein by measuring its ability to compete with a radiolabeled ligand for binding to the kinase.
Materials:
-
Cell membranes or purified LRRK2 protein
-
Radiolabeled LRRK2 inhibitor (e.g., [3H]-MLi-A)
-
This compound compound dilutions
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes or purified LRRK2, the radiolabeled LRRK2 inhibitor at a fixed concentration, and the this compound dilutions or buffer (for total binding) or a high concentration of a non-radiolabeled competitor (for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by fitting the specific binding data to a competition binding curve.
This compound Discovery and Development Workflow
The discovery and development of this compound followed a structured workflow typical for a modern drug discovery program, progressing from initial screening to preclinical evaluation.
Conclusion
This compound represents a landmark achievement in the development of chemical probes for studying LRRK2 biology. Its high potency, exceptional selectivity, and favorable in vivo properties have made it an invaluable tool for elucidating the role of LRRK2 in both normal physiology and Parkinson's disease pathogenesis. The data and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field, facilitating further investigation into LRRK2-targeted therapeutics. The continued use of this compound in preclinical studies will undoubtedly contribute to a deeper understanding of LRRK2 signaling and aid in the development of novel disease-modifying therapies for Parkinson's disease.
References
Methodological & Application
MLi-2 In Vivo Dosing Strategies for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of MLi-2, a potent and selective LRRK2 kinase inhibitor, in mouse models. The information compiled is based on established preclinical studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential and biological effects of LRRK2 inhibition.
Introduction
This compound is a highly selective and potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, with the G2019S mutation leading to increased kinase activity.[2][3] this compound serves as a critical tool to explore the consequences of LRRK2 inhibition in vivo. This document outlines established protocols for this compound administration, including dosage, formulation, and experimental design considerations.
Data Presentation: this compound In Vivo Dosage Regimens in Mice
The following tables summarize quantitative data from various studies on the administration of this compound to mice, providing a comparative overview of different dosing strategies.
Table 1: Acute this compound Dosing via Oral Gavage
| Mouse Model | Dosage Range | Vehicle | Time to Euthanasia Post-Dose | Key Findings | Reference |
| G2019S LRRK2 KI | 1 - 90 mg/kg | 40% (w/v) Hydroxypropyl-β-Cyclodextran | 1 hour | Dose-dependent dephosphorylation of pS1292 LRRK2, with maximal effect at 10 mg/kg in brain, kidney, and lung. | [4] |
| G2019S LRRK2 KI | 10 mg/kg | Not specified | 0.5, 1, 3, 12, 24, or 72 hours | Time-course analysis of LRRK2 and Rab protein dephosphorylation and recovery. | [4] |
| Wild-type | 1 - 100 mg/kg | 30% Captisol | 1 hour | Dose-dependent central and peripheral target inhibition. | [5] |
Table 2: Chronic this compound Dosing via In-Diet Administration
| Mouse Model | Dosage | Duration | Key Findings | Reference |
| G2019S LRRK2 KI | 10, 30, or 60 mg/kg/day | Not specified | 60 mg/kg/day was sufficient to reduce G2019S LRRK2 hyperphosphorylation to wild-type levels in brain and kidney. | [4] |
| G2019S LRRK2 KI | 60 mg/kg/day | 10 days or 10 weeks | Sustained dephosphorylation of LRRK2 and pRab12. Alterations in endolysosomal and trafficking pathways in the kidney. | [4] |
| MitoPark | 30 mg/kg/day | 15 weeks | Well-tolerated with sustained LRRK2 kinase inhibition. Morphological changes in the lung (enlarged type II pneumocytes) were observed. | [1][2] |
| Wild-type or LRRK2-G2019S KI | Targeting IC50 or IC90 | 3 to 6 months | Sustained partial to complete inhibition of LRRK2 kinase activity. | [6] |
Experimental Protocols
Protocol 1: Acute this compound Administration via Oral Gavage
Objective: To assess the acute dose-dependent effects of this compound on LRRK2 kinase activity.
Materials:
-
This compound compound
-
Vehicle: 40% (w/v) Hydroxypropyl-β-Cyclodextran in water or 30% Captisol in water[4][5]
-
Oral gavage needles
-
Syringes
-
Mouse model (e.g., G2019S LRRK2 knock-in mice)
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Suspend this compound in the chosen vehicle (e.g., 40% Hydroxypropyl-β-Cyclodextran) to the final desired concentration.[4] Ensure the solution is homogenous. Sonication may be used to aid dissolution.[5]
-
-
Animal Dosing:
-
Tissue Collection:
-
Euthanize mice at predetermined time points post-dosing (e.g., 1 hour for peak effect).[4]
-
Collect brain, kidney, lung, and other tissues of interest.
-
Immediately process or flash-freeze tissues for subsequent analysis (e.g., Western blotting for pLRRK2).
-
Protocol 2: Chronic this compound Administration via In-Diet Formulation
Objective: To evaluate the long-term effects of sustained LRRK2 inhibition.
Materials:
-
This compound compound
-
Customized rodent chow
-
Mouse model (e.g., G2019S LRRK2 knock-in or MitoPark mice)
Procedure:
-
Preparation of this compound Medicated Diet:
-
Collaborate with a commercial vendor to incorporate this compound into the rodent chow at concentrations calculated to achieve the target daily dose (e.g., 10, 30, or 60 mg/kg/day).[4]
-
Ensure the diet is homogenous and the compound is stable within the food matrix.
-
-
Animal Treatment:
-
House mice individually or in small groups and provide the this compound medicated diet or control diet ad libitum.
-
Monitor food consumption and body weight regularly to ensure proper dosing and animal welfare.
-
-
Study Duration and Tissue Collection:
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a 3-(4-Pyrimidinyl) Indazole (this compound), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
Determining the Optimal MLi-2 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of MLi-2, a potent and selective LRRK2 kinase inhibitor, in various cell culture systems. The following sections detail the inhibitor's activity, provide structured data from key experiments, and offer detailed protocols for practical application.
Introduction to this compound
This compound is a highly selective and potent, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[3][4] this compound exhibits exceptional potency in in vitro assays, with IC50 values in the low nanomolar range.[1][2][3][4][5][6] Its high selectivity, with over 295-fold selectivity against a broad panel of other kinases, makes it a valuable tool for studying LRRK2 biology.[1][3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound activity in various assays and cell lines, providing a clear reference for experimental design.
| Parameter | Value | Assay Type | Cell Line/System | Source |
| IC50 | 0.76 nM | Purified LRRK2 Kinase Assay | In vitro (biochemical) | [1][2][3][5] |
| IC50 | 1.4 nM | Cellular pSer935 LRRK2 Dephosphorylation | Cellular | [1][3][5][6] |
| IC50 | 3.4 nM | Radioligand Competition Binding Assay | Cellular | [1][2][3][5] |
| IC50 | 4.8 nM | Inhibition of LRRK2 G2019S pSer935 | Western Blot | Human SH-SY5Y Neuroblastoma |
| Effective Concentration | 10 nM - 30 nM | Increased α-synuclein presynaptic localization | Immunofluorescence | Primary Hippocampal Neurons |
| Effective Concentration | 10 nM - 100 nM | Reduction of pRab10 phosphorylation | Western Blot | LRRK2 mutant MEFs |
| Treatment Duration | 90 minutes | Inhibition of LRRK2 G2019S pSer935 | Western Blot | Human SH-SY5Y Neuroblastoma |
| Treatment Duration | 24 hours | Reduction of pSer129-αSyn phosphorylation | Western Blot | Human SH-SY5Y Neuroblastoma (αSyn overexpression) |
| Treatment Duration | 7 days | Increased α-synuclein presynaptic localization | Immunofluorescence | Primary Hippocampal Neurons |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: LRRK2 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Optimal this compound Concentration.
Experimental Protocols
The following protocols provide a detailed methodology for preparing this compound and determining its optimal concentration in a cell culture setting.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (379.46 g/mol ), calculate the mass of this compound powder required to prepare a stock solution of desired concentration (e.g., 10 mM or 30 mM).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. This compound is soluble in DMSO up to 50-76 mg/mL.[2]
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][7]
Protocol 2: Determining the Optimal this compound Concentration via Western Blot
Objective: To determine the IC50 or effective concentration of this compound by measuring the inhibition of LRRK2 autophosphorylation or the phosphorylation of its substrate, Rab10.
Materials:
-
Cultured cells of interest (e.g., SH-SY5Y overexpressing LRRK2, or primary neurons)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer1292-LRRK2, anti-LRRK2, anti-pThr73-Rab10, anti-Rab10, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration. A common starting point is 90 minutes to 2 hours to assess direct kinase inhibition.[2] Longer time points (e.g., 24 hours or more) can be used to investigate downstream effects.[8]
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[2]
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
The optimal concentration of this compound for cell culture experiments is highly dependent on the cell type, the specific endpoint being measured, and the treatment duration. For assays measuring direct LRRK2 kinase inhibition, concentrations in the low nanomolar range (1-10 nM) are typically effective. For longer-term studies or those investigating downstream cellular processes, concentrations may range from 10 nM to 100 nM. It is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the most appropriate concentration. The protocols and data provided herein serve as a comprehensive starting point for researchers to effectively utilize this compound in their studies of LRRK2 function and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
MLi-2 Application Notes: Solubility, Protocols, and Pathway Insights
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of MLi-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document includes detailed information on the solubility of this compound in various solvents, experimental protocols for its use in cellular and in vivo models, and an overview of the LRRK2 signaling pathway.
This compound: A Powerful Tool for LRRK2 Research
This compound is a highly selective and potent inhibitor of LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[1][2] Its ability to penetrate the central nervous system makes it a valuable tool for studying the therapeutic potential and safety of LRRK2 kinase inhibition in relevant disease models.[1] this compound has demonstrated exceptional potency in inhibiting LRRK2 in various assays, including cell-free, cell-based, and radioligand-binding assays.[1][3][4]
Solubility of this compound
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) but has poor aqueous solubility.[5] For in vitro and in vivo experiments, it is crucial to select the appropriate solvent system to ensure complete dissolution and accurate dosing.
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mM | --- | [3] |
| DMSO | 76 mg/mL (~200 mM) | Hygroscopic DMSO can impact solubility; use fresh DMSO. | [4][6] |
| DMSO | 50 mg/mL (~132 mM) | Ultrasonic treatment may be needed. | [7] |
| DMSO | 15 mg/mL | --- | [8] |
| Water | Insoluble | --- | [6] |
| Ethanol | Insoluble | --- | [6] |
Table 2: Recommended Solvent Formulations for In Vivo Studies
| Formulation Components (v/v) | Achieved Concentration | Solution Appearance | Reference |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL | Clear solution | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL | Clear solution | [7] |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 2.87 mg/mL | Clear solution | [7] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.87 mg/mL | Suspended solution; requires sonication | [7] |
LRRK2 Signaling Pathway and this compound Inhibition
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[9][10] Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease.[9] The kinase activity of LRRK2 is a key focus for therapeutic intervention, and this compound acts as a specific inhibitor of this function.[1][3] LRRK2 is involved in several cellular processes, including vesicle trafficking and autophagy, and interacts with pathways such as the mitogen-activated protein kinase (MAPK) pathway.[3][11] A primary mechanism for assessing LRRK2 activity and its inhibition by compounds like this compound is through the measurement of autophosphorylation at serine 935 (pS935) or the phosphorylation of its substrate, Rab10.[1][12][13]
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50-100 mM). It is recommended to use fresh, high-purity DMSO as it is hygroscopic and absorbed water can reduce the solubility of this compound.[4]
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[7]
-
Store the stock solution at -20°C or -80°C for long-term stability.[7] When stored at -20°C, use within one year; at -80°C, use within two years.[7]
Protocol 2: In Vitro LRRK2 Kinase Inhibition Assay in a Cellular Context
Objective: To assess the potency of this compound in inhibiting LRRK2 kinase activity in a cellular model by measuring the phosphorylation of a LRRK2 substrate.
Materials:
-
HEK293 or SH-SY5Y cells stably overexpressing LRRK2[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.[12][13]
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 2 hours).[15]
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and western blotting to analyze the phosphorylation status of LRRK2 (pS935) or Rab10 (pT73) relative to their total protein levels.
-
Quantify the band intensities to determine the IC₅₀ value of this compound.
Caption: Workflow for a cellular LRRK2 kinase inhibition assay.
Protocol 3: In Vivo Administration of this compound in a Mouse Model
Objective: To evaluate the effect of this compound on LRRK2 activity in a living organism.
Materials:
-
This compound
-
Vehicle formulation (see Table 2)
-
Mice (e.g., C57BL/6J or a Parkinson's disease model)[14]
-
Gavage needles or injection syringes
-
Tissue homogenization equipment
-
Western blot reagents as in Protocol 2
Procedure:
-
Prepare the this compound formulation for in vivo administration as described in Table 2. Ensure the compound is fully dissolved or homogeneously suspended.
-
Administer this compound to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).[1][14] Dosing will depend on the specific study design. For example, mice have been injected four times over 30 hours with 10 mg/kg of this compound.[14]
-
At the end of the treatment period, sacrifice the animals and harvest tissues of interest (e.g., brain, lung, kidney).[14]
-
Homogenize the tissues and prepare lysates.
-
Perform western blot analysis as described in Protocol 2 to assess the levels of pS935-LRRK2 and total LRRK2 in the tissue extracts.[14]
Note on In Vivo Studies: Treatment with this compound has been associated with morphological changes in the lungs of mice, specifically enlarged type II pneumocytes.[1] Researchers should be aware of this potential effect and monitor for it in their studies.
These application notes are intended to serve as a guide. Researchers should optimize protocols for their specific experimental systems and objectives.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, LRRK2 inhibitor (CAS 1627091-47-7) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 12. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 13. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
MLi-2 Protocol for Western Blot Analysis of Phosphorylated LRRK2
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease.[1][2][3] The G2019S mutation, which leads to increased kinase activity, is particularly common, making LRRK2 a prime therapeutic target.[2][3] MLi-2 is a potent, selective, and orally active inhibitor of LRRK2 kinase activity with IC50 values in the low nanomolar range.[4] Western blot analysis is a fundamental technique used to assess the efficacy of LRRK2 inhibitors like this compound by measuring the phosphorylation status of LRRK2 and its substrates. This document provides a detailed protocol for the use of this compound in Western blot analysis of phosphorylated LRRK2 (pLRRK2), specifically focusing on the commonly studied phosphorylation sites Ser935 and the autophosphorylation site Ser1292.
Principle of the Assay
The kinase activity of LRRK2 leads to its autophosphorylation and the phosphorylation of downstream substrates. This compound inhibits this kinase activity, resulting in a dose- and time-dependent dephosphorylation of LRRK2 at specific sites. This change in phosphorylation status can be detected by Western blotting using phospho-specific antibodies. A common readout for LRRK2 inhibition is the reduced signal for pLRRK2 (e.g., pSer935 or pS1292) relative to the total LRRK2 protein levels.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell-based and in vivo assays for Western blot analysis of pLRRK2.
Table 1: this compound Potency
| Assay Type | Parameter | Value | Reference |
| Cell-free Kinase Assay | IC50 | 0.76 nM | [4] |
| Cell-based pSer935 Assay | IC50 | 1.4 nM | [4] |
| Radioligand Binding Assay | IC50 | 3.4 nM | [4] |
Table 2: Recommended this compound Treatment Conditions for Western Blot Analysis
| Sample Type | This compound Concentration | Treatment Duration | Key Phosphorylation Site(s) | Reference(s) |
| Cultured Cells (e.g., HEK293T, SH-SY5Y, MEFs) | 100 nM - 500 nM | 1 - 24 hours | pSer935, pSer1292 | [5][6][7][8] |
| In Vivo (Mice) | 10 - 100 mg/kg (oral) | 1 hour - 10 weeks | pSer935, pSer1292 | [4][9] |
Experimental Protocols
1. In Vitro Cell-Based Assay for pLRRK2 Inhibition
This protocol is designed for the treatment of cultured cells with this compound followed by Western blot analysis to determine the extent of LRRK2 dephosphorylation.
Materials:
-
Cultured cells expressing LRRK2 (e.g., SH-SY5Y, HEK293T overexpressing LRRK2)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
Primary antibodies: anti-pLRRK2 (pSer935 or pSer1292), anti-total LRRK2, anti-GAPDH or β-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.[7]
-
Cell Lysis: Wash cells once with ice-cold PBS.[6] Add lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[6] Incubate on ice for 10 minutes.[6]
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pLRRK2 and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: To assess total LRRK2 levels, the membrane can be stripped and re-probed with an antibody against total LRRK2. Quantify band intensities and normalize the pLRRK2 signal to the total LRRK2 signal.
2. In Vivo Analysis of pLRRK2 in Mouse Tissue
This protocol describes the analysis of LRRK2 phosphorylation in tissues from mice treated with this compound.
Materials:
-
This compound formulated for in vivo administration
-
Mice (e.g., wild-type or LRRK2 mutant models)
-
Tissue homogenization buffer supplemented with protease and phosphatase inhibitors
-
Homogenizer
-
Western blot reagents as listed in the in vitro protocol
Procedure:
-
This compound Administration: Administer this compound to mice via the desired route (e.g., oral gavage) at the chosen dose (e.g., 30 mg/kg).[9]
-
Tissue Collection: At the designated time point post-administration, euthanize the mice and dissect the tissues of interest (e.g., brain, lung, kidney).[4][10] Immediately freeze the tissues in liquid nitrogen or on dry ice.
-
Tissue Homogenization: Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Protein Extraction and Quantification: Centrifuge the homogenate to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Western Blot Analysis: Proceed with sample preparation, SDS-PAGE, protein transfer, and immunoblotting as described in the in vitro protocol.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LRRK2 kinase inhibition pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 7. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 8. biorxiv.org [biorxiv.org]
- 9. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLi-2 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLi-2 is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease (PD).[1] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, with the G2019S mutation leading to hyperactive LRRK2 kinase activity. This makes LRRK2 a prime therapeutic target. This compound's ability to cross the blood-brain barrier and its high selectivity make it an invaluable tool for investigating LRRK2-mediated signaling pathways and associated neurodegenerative processes in relevant cellular models like primary neuron cultures. These application notes provide a comprehensive guide for utilizing this compound in primary neuron cultures to explore its effects on neuronal signaling, health, and morphology.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the kinase activity of LRRK2.[1] By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound effectively blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A common and reliable readout for LRRK2 kinase activity in cellular models is the phosphorylation of serine 935 (pS935) and serine 1292 (pS1292) on LRRK2.[2][3] Inhibition of LRRK2 kinase activity by this compound allows for the investigation of its role in various cellular processes, including neurite outgrowth, vesicular trafficking, and neuroinflammation.
Data Presentation
The following tables summarize key quantitative data for this compound from various in vitro and cellular assays.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (Purified LRRK2 Kinase Assay) | 0.76 nM | In vitro | [1] |
| IC50 (pSer935 LRRK2 dephosphorylation) | 1.4 nM | Cellular Assay | [1] |
| IC50 (Radioligand Competition Binding Assay) | 3.4 nM | Cellular Assay | [1] |
Table 2: Effective Concentrations and Treatment Durations of this compound in Primary Neuron Cultures
| Concentration | Treatment Duration | Neuron Type | Observed Effect | Reference |
| 10 nM | 7 days | Primary Hippocampal Neurons | Increased colocalization of α-synuclein with vGLUT1 | [2] |
| 30 nM | 7 days | Primary Hippocampal Neurons | Significant reduction in LRRK2 pS1292 | [2] |
| 5, 30, 120 nM | 16 days | Primary Cortical Neurons (from LRRK2 G2019S mice) | Strong reduction in pS935 LRRK2 levels | [4] |
| 300 nM | 16 days | Primary Hippocampal Neurons | No significant effect on tau pathology induction | |
| 600 nM | 12 days (treated every 2 days) | Differentiated Dopaminergic Neurons | Increased GCase activity | [5] |
| 500 nM | 90 minutes | Primary Cortical Neurons | Inhibition of BDNF-stimulated LRRK2 pS935 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in primary neuron cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 453.5 g/mol ), add 220.5 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Treatment of Primary Neuron Cultures with this compound
Objective: To treat primary neuron cultures with this compound to inhibit LRRK2 kinase activity and assess its effects.
Materials:
-
Primary neuron cultures (e.g., cortical, hippocampal) at the desired stage of development (e.g., 5-7 days in vitro, DIV)
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed complete neuron culture medium
-
Vehicle control (DMSO)
Procedure:
-
Culture primary neurons to the desired stage of development.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Prepare a vehicle control working solution by diluting DMSO in culture medium to the same final concentration as in the this compound treated wells.
-
Carefully remove a portion of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the neurons for the desired treatment duration. This can range from a few hours for assessing acute signaling events to several days or weeks for studying chronic effects.[2]
-
For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.[7]
-
Following treatment, proceed with downstream analysis such as immunocytochemistry, Western blotting, neuroprotection assays, or neurite outgrowth analysis.
Protocol 3: Neuroprotection Assay
Objective: To assess the neuroprotective effects of this compound against a neurotoxic insult in primary neuron cultures.
Materials:
-
Primary neuron cultures (DIV 7-10)
-
This compound
-
Neurotoxin (e.g., glutamate, MPP+, 6-OHDA) or equipment for inducing injury (e.g., oxygen-glucose deprivation chamber)
-
Cell viability assay kit (e.g., MTT, LDH, Calcein-AM/Ethidium Homodimer)
-
96-well plate reader (for quantitative assays)
Procedure:
-
This compound Pre-treatment: Prepare working solutions of this compound in culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Add the this compound solutions to the primary neuron cultures and incubate for a pre-determined time (e.g., 1-24 hours) before inducing injury.[8]
-
Induction of Neuronal Injury:
-
Neurotoxin: Add the chosen neurotoxin to the culture medium at a pre-determined toxic concentration and incubate for the desired duration.[8]
-
Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free medium and place the cultures in an anaerobic chamber for a specified time.[8]
-
-
Assessment of Cell Viability: Following the neurotoxic insult, assess neuronal viability using a chosen method:
-
MTT Assay: Measures mitochondrial activity in viable cells.[9]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[8][9]
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify viable and dead neurons.
-
-
Data Analysis: Quantify the results and compare the viability of neurons pre-treated with this compound to those treated with the vehicle control to determine the neuroprotective effect of this compound.
Protocol 4: Neurite Outgrowth Assay
Objective: To quantify the effect of this compound on neurite outgrowth in primary neurons.
Materials:
-
Primary neuron cultures
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope with imaging software
Procedure:
-
Plate primary neurons at a suitable density for imaging individual cells and their processes.
-
Treat the neurons with various concentrations of this compound or vehicle control for the desired duration.
-
Fix, permeabilize, and block the cells as per standard immunocytochemistry protocols.[7][10]
-
Incubate with the primary antibody against a neuronal marker overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Acquire images of randomly selected fields for each condition using a fluorescence microscope.
-
Image Analysis: Use imaging software (e.g., ImageJ/Fiji with the NeuronJ plugin) to trace and measure the length of neurites.[7] Calculate the average neurite length per neuron or the total neurite length per field of view.
-
Data Analysis: Compare the neurite outgrowth in this compound-treated neurons to the vehicle control to determine the effect of LRRK2 inhibition on this process.
Mandatory Visualizations
Caption: LRRK2 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound in Primary Neurons.
Caption: Logical Relationship of this compound Action in Neurodegeneration.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 activity does not dramatically alter α-synuclein pathology in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 Kinase Activity Does Not Alter Cell-Autonomous Tau Pathology Development in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 kinase activity regulates lysosomal glucocerebrosidase in neurons derived from Parkinson’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 regulates synaptic function through modulation of actin cytoskeletal dynamics [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
MLi-2 Administration for In Vivo Research: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
MLi-2 has emerged as a potent, selective, and centrally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2][3][4][5] Its favorable pharmacokinetic properties and ability to cross the blood-brain barrier make it an invaluable tool for in vivo studies aimed at understanding LRRK2 biology and evaluating its therapeutic potential.[1][6] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound to assist researchers in designing and executing robust and reproducible experiments.
Data Presentation: In Vivo Study Parameters
The following tables summarize key quantitative data from various in vivo studies involving this compound administration, providing a comparative overview of different experimental designs.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Tmax (min) | 5 | 30 |
| Cmax (nM) | 1850 | 1280 |
| AUClast (nM*h) | 1690 | 3060 |
| t1/2 (h) | 1.1 | 1.3 |
| Bioavailability (%) | - | 90 |
Data extracted from studies in male C57Bl/6 mice.[1]
Table 2: Recommended Dosing for In Vivo Mouse Studies
| Administration Route | Dosing Range | Vehicle Formulation | Study Type | Key Findings | Reference |
| Oral Gavage (p.o.) | 1 - 90 mg/kg | 40% (w/v) Hydroxypropyl-β-Cyclodextran | Acute | Dose-dependent inhibition of LRRK2 pS1292 and pS935. Maximal dephosphorylation at 10 mg/kg. | [7] |
| Oral Gavage (p.o.) | 10 mg/kg | Not specified | Acute | Almost complete abrogation of pSer935 levels. | [8] |
| Intraperitoneal (i.p.) | 10 mg/kg (b.i.d.) | Not specified | Sub-chronic | Adopted based on the short half-life of this compound. | [8] |
| In-diet | 30 mg/kg/day | Custom chow | Chronic (15 weeks) | Well-tolerated with sustained target engagement. | [1] |
| In-diet | 60 mg/kg/day | Custom chow | Chronic (10 days/10 weeks) | Sufficient to inhibit G2019S LRRK2 to wild-type levels across tissues. | [7] |
Experimental Protocols
Herein are detailed methodologies for the preparation and administration of this compound for both acute and chronic in vivo studies.
Protocol 1: Acute LRRK2 Inhibition via Oral Gavage
Objective: To achieve rapid and significant inhibition of LRRK2 kinase activity in both central and peripheral tissues for short-term studies.
Materials:
-
This compound powder
-
Vehicle: 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water[7] or 30% Captisol[2]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Standard laboratory mice (e.g., C57BL/6) or a relevant disease model
-
Analytical balance, vortex mixer, and sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution. For example, to prepare a 40% (w/v) Hydroxypropyl-β-Cyclodextran solution, dissolve 4 g of Hydroxypropyl-β-Cyclodextran in 10 mL of sterile water.
-
Suspend the calculated this compound powder in the prepared vehicle.
-
Vortex and sonicate the suspension until it is homogeneous. It is recommended to prepare the dosing solution fresh on the day of the experiment.[2]
-
-
Animal Dosing:
-
Acclimatize the mice to handling and the gavage procedure for several days prior to the experiment to minimize stress.
-
On the day of the experiment, weigh each mouse to ensure accurate dose administration.
-
Administer the this compound suspension or vehicle control via oral gavage. The typical administration volume is 5-10 µL/g of body weight.
-
-
Tissue Collection and Analysis:
-
Euthanize the mice at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak inhibitor activity.[9]
-
Collect brain and peripheral tissues of interest (e.g., kidney, lung) and immediately snap-freeze them in liquid nitrogen for storage or prepare them for immediate analysis.
-
Confirm target engagement by analyzing tissue lysates via Western blot for the dephosphorylation of LRRK2 at Ser935 (pS935) or Ser1292 (pS1292), or the phosphorylation of downstream targets such as Rab10.[7]
-
Protocol 2: Chronic LRRK2 Inhibition via In-Diet Administration
Objective: To investigate the long-term effects of sustained LRRK2 inhibition.
Materials:
-
This compound powder
-
Custom diet formulation service (e.g., Research Diets, Inc.)
-
Standard laboratory mice or a relevant disease model
Procedure:
-
Diet Formulation:
-
Determine the target daily dose (e.g., 30 or 60 mg/kg/day).[1][7]
-
Based on the average daily food consumption of the specific mouse strain (typically 3-5 g for a 30 g mouse), calculate the required concentration of this compound to be incorporated into the chow.
-
Work with a commercial vendor to prepare the custom this compound-formulated and control diets.
-
-
Animal Treatment:
-
House the mice in a controlled environment with ad libitum access to the this compound-containing or control diet and water.
-
Monitor the body weight and food consumption of the animals regularly to ensure the desired dose is being administered and to check for any adverse effects.
-
The duration of the treatment can range from several days to several weeks, depending on the experimental goals.[1][7]
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect tissues as described in the acute protocol.
-
Analyze the tissues for LRRK2 target engagement and other relevant biological markers to assess the long-term consequences of LRRK2 inhibition.
-
Mandatory Visualizations
The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for in vivo this compound studies.
Caption: LRRK2 Signaling Pathway and this compound Inhibition.
Caption: Workflow for In Vivo this compound Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LRRK2 | TargetMol [targetmol.com]
- 4. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring MLi-2 Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLi-2 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3][4][5] Mutations in the LRRK2 gene that increase its kinase activity are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][3][6] Therefore, accurately measuring the in vivo target engagement of LRRK2 inhibitors like this compound is crucial for preclinical and clinical drug development to ensure the compound reaches its target and exerts the desired pharmacological effect.[6]
These application notes provide detailed protocols for assessing this compound target engagement in vivo by measuring the phosphorylation status of LRRK2 and its downstream substrate, Rab10.
LRRK2 Signaling Pathway and this compound Mechanism of Action
LRRK2 is a large, multi-domain protein with kinase and GTPase activity.[7] A primary function of its kinase activity is the phosphorylation of a subset of Rab GTPases, with Rab10 being a well-validated substrate.[6] The phosphorylation of LRRK2 at serine 935 (pS935) is an indicator of the activity of an upstream kinase, and its dephosphorylation is a reliable indirect biomarker of LRRK2 kinase inhibition.[6] this compound acts as a Type I kinase inhibitor, binding to the active conformation of the LRRK2 kinase domain and preventing the phosphorylation of its substrates.[8]
Below is a diagram illustrating the LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: LRRK2 signaling and this compound inhibition.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo potency data for this compound.
| Assay Type | Parameter | This compound Value | Reference |
| Purified LRRK2 Kinase Assay (in vitro) | IC50 | 0.76 nM | [1][3][5] |
| Cellular pSer935 LRRK2 Dephosphorylation | IC50 | 1.4 nM | [1][3][5] |
| Radioligand Competition Binding Assay | IC50 | 3.4 nM | [1][3][5] |
| Cellular pT73 Rab10 Inhibition (PBMCs) | IC50 | 5.3 nM | [9] |
| In vivo pSer935 LRRK2 Inhibition (Mouse Brain) | Dose-dependent | 1-100 mg/kg | [5] |
Experimental Protocols
Western Blot for pS935-LRRK2 and pT73-Rab10
This protocol describes the measurement of LRRK2 and Rab10 phosphorylation in tissues from this compound-treated animals.
Workflow Diagram:
Caption: Western Blot workflow for biomarker analysis.
Materials:
-
This compound compound
-
Vehicle (e.g., 30% Captisol)[5]
-
Rodent models (e.g., mice)
-
Tissue homogenization buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pS935-LRRK2
-
Rabbit anti-pT73-Rab10
-
Mouse anti-total LRRK2
-
Mouse anti-total Rab10
-
Antibody against a loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Animal Dosing:
-
Administer this compound orally to mice at desired doses (e.g., 1-100 mg/kg) or vehicle control.[5]
-
Euthanize animals at specified time points post-dosing.
-
-
Tissue Preparation:
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.[6]
-
Separate proteins by SDS-PAGE.[6]
-
Transfer proteins to a PVDF membrane.[6]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane with TBST.[6]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.[6]
-
-
Detection and Analysis:
In Vivo NanoBRET™ Target Engagement Assay
This protocol adapts the NanoBRET™ assay to measure target engagement in cells isolated from this compound-treated animals.[6]
Workflow Diagram:
Caption: In vivo NanoBRET™ workflow.
Materials:
-
This compound compound and vehicle
-
Rodent models
-
Materials for isolation of peripheral blood mononuclear cells (PBMCs)
-
Vector expressing LRRK2 fused to NanoLuc® luciferase
-
Transfection reagent
-
96-well plates
-
NanoBRET™ tracer
-
NanoBRET™ Nano-Glo® substrate
-
Luminometer
Procedure:
-
Animal Dosing and Cell Isolation:
-
Cell Preparation:
-
NanoBRET™ Assay:
-
Data Analysis:
-
Calculate the BRET ratio.
-
The reduction in BRET signal in cells from this compound-treated animals compared to vehicle-treated animals indicates target engagement.
-
Targeted Mass Spectrometry for pRab10 Stoichiometry
This advanced method provides a highly accurate and sensitive quantification of the percentage of Rab10 that is phosphorylated at Thr73.[10][11]
Procedure Outline:
-
Sample Preparation: Isolate proteins from tissues or cells of treated animals.
-
Tryptic Digestion: Digest proteins into peptides.
-
Enrichment (Optional): Enrich for phosphopeptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Use synthetic stable isotope-labeled (SIL) analogues for both the phosphorylated and non-phosphorylated Rab10 peptides as internal standards to accurately determine the stoichiometry of pT73-Rab10.[10][11]
Future Directions: PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that holds great promise for directly visualizing and quantifying LRRK2 target engagement in the living brain.[12][13][14] The development of a specific and high-affinity PET radiotracer for LRRK2 is an active area of research.[12][13][14] A successful LRRK2 PET tracer would enable the determination of target occupancy in clinical trials, helping to select appropriate doses and assess the therapeutic window of LRRK2 inhibitors like this compound.[12][13]
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Physiological and pathological functions of LRRK2: implications from substrate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LRRK2 Target Engagement Ligand | Parkinson's Disease [michaeljfox.org]
- 13. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LRRK2 PET Tracer Development | Parkinson's Disease [michaeljfox.org]
Application Notes and Protocols for Chronic MLi-2 Treatment in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chronic administration of MLi-2, a potent and selective LRRK2 kinase inhibitor, in preclinical in vivo studies. The protocols outlined below are compiled from established research methodologies to ensure robust and reproducible experimental outcomes.
Introduction
Mutations and overactivity of Leucine-Rich Repeat Kinase 2 (LRRK2) are strongly associated with the pathogenesis of Parkinson's disease (PD). This compound is a widely used tool compound for investigating the therapeutic potential of LRRK2 inhibition. Chronic in vivo studies are crucial for evaluating the long-term efficacy and safety of LRRK2 inhibitors. These notes provide detailed protocols for this compound administration, monitoring target engagement, and analyzing downstream signaling pathways.
Quantitative Data Summary
The following tables summarize typical dosage and treatment durations for chronic this compound studies in mice.
Table 1: this compound In-Diet Administration for Chronic Studies
| Parameter | Details | Animal Model Examples | Reference(s) |
| Dosage | 10, 30, or 60 mg/kg/day | LRRK2-G2019S knock-in mice | [1] |
| Treatment Duration | 10 days (short-term) to 10 weeks (long-term) | LRRK2-G2019S knock-in mice | [1] |
| Treatment Duration | 3 to 6 months | Wildtype or LRRK2-G2019S knock-in mice | [2] |
| Dosage | 30 mg/kg/day | MitoPark mice | [3] |
| Treatment Duration | 15 weeks | MitoPark mice | [3][4] |
| Treatment Duration | Up to 6 months | Male C57BL/6 mice |
Table 2: this compound Oral Gavage Administration for Acute and Chronic Studies
| Parameter | Details | Animal Model Examples | Reference(s) |
| Acute Dosage | 1, 3, 10, 30, 60, or 90 mg/kg (single dose) | LRRK2-G2019S knock-in mice | [1] |
| Chronic Dosage | 15 and 50 mg/kg | Not specified | [5] |
| Treatment Duration | 2 weeks | Not specified | [5] |
Experimental Protocols
Protocol 1: Chronic LRRK2 Inhibition via In-Diet Formulation
This method is ideal for long-term studies requiring continuous this compound exposure.
Objective: To achieve sustained systemic inhibition of LRRK2 kinase activity over several weeks or months.
Materials:
-
This compound compound
-
Standard rodent chow
-
Commercial diet formulation service (e.g., Research Diets, Inc.)
-
Control diet (without this compound)
Procedure:
-
Dose Calculation: Determine the target daily dose of this compound (e.g., 60 mg/kg/day).
-
Diet Preparation:
-
Collaborate with a commercial vendor to incorporate the calculated amount of this compound into a standard rodent chow formulation.
-
Ensure the diet is homogenous to provide consistent daily dosing.
-
Request a control diet from the same batch of chow that does not contain this compound.
-
-
Animal Acclimation:
-
House mice individually or in small groups.
-
Allow mice to acclimate to the housing conditions and standard chow for at least one week before starting the treatment.
-
-
Treatment:
-
Replace the standard chow with the this compound-formulated diet or the control diet.
-
Provide ad libitum access to the diet and water.
-
-
Monitoring:
-
Monitor food consumption and body weight regularly (e.g., weekly) to estimate the actual this compound intake and assess general animal health.
-
Observe animals for any adverse effects.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect brain, kidneys, lungs, and other tissues of interest.
-
Snap-freeze tissues in liquid nitrogen and store them at -80°C for subsequent analysis.
-
Protocol 2: Chronic LRRK2 Inhibition via Oral Gavage
This method allows for precise daily dosing but is more labor-intensive.
Objective: To deliver a precise daily dose of this compound for chronic studies.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 30% Captisol in sterile water, or 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
Prepare the chosen vehicle solution under sterile conditions. For example, to prepare a 30% Captisol solution, dissolve 30g of Captisol in 70mL of sterile water and adjust the final volume to 100mL.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Suspend the this compound powder in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare this solution fresh daily.
-
-
Animal Acclimation:
-
Acclimate the mice to handling and the oral gavage procedure for several days before the start of the experiment to minimize stress.
-
-
Dosing:
-
Weigh each mouse daily before dosing to ensure accurate dose calculation.
-
Administer the this compound suspension or vehicle control via oral gavage. The typical administration volume is 10 mL/kg.
-
-
Monitoring and Tissue Collection:
-
Follow the same monitoring and tissue collection procedures as described in Protocol 1.
-
Protocol 3: Western Blot Analysis of LRRK2 Target Engagement
This protocol is used to confirm the inhibition of LRRK2 kinase activity in tissues.
Objective: To measure the phosphorylation levels of LRRK2 and its downstream substrate Rab10.
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-LRRK2 (pS935 or pS1292)
-
Anti-total LRRK2
-
Anti-phospho-Rab10 (pT73)
-
Anti-total Rab10
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Homogenize frozen tissue samples in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling and this compound inhibition.
Experimental Workflow for Chronic this compound In-Diet Study
Caption: Workflow for a chronic this compound in-diet study.
References
Protocol for Assessing MLi-2 Brain Penetrance
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MLi-2 is a potent, selective, and orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with significant central nervous system (CNS) activity.[1][2] Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a key therapeutic target.[2] For a LRRK2 inhibitor to be effective in treating neurodegenerative diseases like PD, it must efficiently cross the blood-brain barrier (BBB) to engage its target in the brain. This document provides a detailed protocol for assessing the brain penetrance of this compound in a preclinical rodent model, based on established pharmacokinetic studies.
Data Presentation
The brain penetrance of a compound is often quantified by the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-unbound plasma concentration ratio (Kp,uu). The Kp,uu value is a critical parameter as it represents the distribution of the pharmacologically active, unbound drug concentration at the site of action.[3][4]
Table 1: Summary of this compound Brain Penetrance Data in Mice
| Parameter | Value | Method | Species | Reference |
| Unbound Fraction in Plasma (fu,p) | 0.008 | In vitro | Mouse | [5] |
| Unbound Fraction in Brain (fu,b) | 0.009 | In vitro | Mouse | [5] |
| Oral Bioavailability | ~45% | In vivo | Mouse | [5] |
Note: While the direct Kp and Kp,uu values were not explicitly provided in the summarized search results, the unbound fractions in plasma and brain are critical for their calculation and indicate that this compound is highly protein-bound in both compartments. The substantial oral bioavailability and demonstrated central target engagement strongly support its brain-penetrant nature.[1][5]
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[6] Inhibition of LRRK2 kinase activity, for instance by this compound, is a primary therapeutic strategy. A key pharmacodynamic marker of LRRK2 inhibition in vivo is the dephosphorylation of LRRK2 at serine 935 (pSer935).[1][5]
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 3-(4-Pyrimidinyl) Indazole (this compound), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MLi-2 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MLi-2, a potent and selective LRRK2 inhibitor, in cellular assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use in cellular assays?
A1: this compound is a highly potent LRRK2 inhibitor with an IC50 of approximately 1.4 nM in cellular assays that measure the dephosphorylation of LRRK2 at Serine 935 (pSer935)[1][2][3]. For most cell-based experiments, a concentration range of 10-100 nM is sufficient to achieve maximal inhibition of LRRK2 kinase activity. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How can I confirm that this compound is active in my cellular assay?
A2: The most reliable method to confirm this compound activity is to measure the dephosphorylation of LRRK2 at pSer935, a well-established biomarker of LRRK2 kinase inhibition[1][2][3]. This can be assessed by Western blotting. A significant reduction in the pSer935/total LRRK2 ratio upon this compound treatment indicates successful target engagement.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor, demonstrating over 295-fold selectivity for LRRK2 against a panel of more than 300 kinases[1][2][3]. However, some off-target effects have been noted:
-
In vivo: Morphological changes in the lungs, specifically enlarged type II pneumocytes, have been observed in mice following chronic administration of this compound[1][2].
-
In vitro: At higher concentrations (e.g., 20 nM), this compound has been reported to inhibit mitophagy in LRRK2 knockout cells, suggesting a potential off-target effect at concentrations significantly above its LRRK2 IC50.
-
Lysosomal Function: this compound has been shown to impact lysosomal biology, including rescuing lysosomal pH and affecting cathepsin activity[4]. It can also increase the activity of glucocerebrosidase (GCase) in certain cellular models[4]. These effects may be downstream of LRRK2 inhibition or could represent off-target activities.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO[2][3]. For stock solutions, dissolve this compound in DMSO to a concentration of 10-50 mM. Store the stock solution at -20°C or -80°C[2]. For cellular experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Incomplete or No Inhibition of LRRK2 pSer935 Dephosphorylation
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell system. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Cellular Permeability Issues | While this compound is cell-permeable, ensure sufficient incubation time (typically 1-2 hours) for the inhibitor to reach its target. |
| High Cell Density | High cell density can sometimes reduce the effective concentration of the inhibitor. Ensure consistent and appropriate cell seeding densities. |
| Western Blotting Issues | Refer to the "Troubleshooting Western Blots for pSer935 LRRK2" section below. |
Issue 2: Unexpected Cellular Phenotypes
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | - Lower the concentration of this compound to the lowest effective dose for LRRK2 inhibition. - Use a structurally distinct LRRK2 inhibitor as a control to see if the phenotype is reproducible. - In LRRK2 knockout or knockdown cells, test if this compound still produces the same phenotype. |
| Impact on Lysosomal/Autophagy Pathways | - Assess markers of lysosomal function (e.g., LAMP1, Cathepsin activity) and autophagy (e.g., LC3-II/LC3-I ratio, p62 levels). - LRRK2 itself is involved in these pathways, so the observed phenotype may be a direct result of LRRK2 inhibition[4][5][6]. |
| DMSO Toxicity | Ensure the final concentration of DMSO is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%). |
Data Presentation
Table 1: Potency of this compound in Various Assays
| Assay Type | Parameter | Value (IC50) | Reference(s) |
| Purified LRRK2 Kinase Assay | In vitro potency | 0.76 nM | [1][2][3] |
| Cellular pSer935 Dephosphorylation Assay | Cellular potency | 1.4 nM | [1][2][3] |
| Radioligand Competition Binding Assay | Target engagement | 3.4 nM | [1][2][3] |
Experimental Protocols
Protocol 1: Cellular LRRK2 pSer935 Dephosphorylation Assay via Western Blot
This protocol is designed to assess the inhibitory activity of this compound in a cellular context.
Materials:
-
Cells expressing LRRK2 (e.g., SH-SY5Y, HEK293T overexpressing LRRK2, or primary cells)
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice for 20-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2) overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Calculate the ratio of pSer935 to total LRRK2 for each treatment condition and normalize to the vehicle control.
Mandatory Visualizations
Caption: LRRK2 signaling and inhibition by this compound.
Caption: Workflow for pSer935 dephosphorylation assay.
Troubleshooting Western Blots for pSer935 LRRK2
Caption: Troubleshooting common Western blot issues.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LRRK2 | TargetMol [targetmol.com]
- 4. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Autophagy and LRRK2 in the Aging Brain [frontiersin.org]
troubleshooting MLi-2 experimental variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with MLi-2, a potent and selective LRRK2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, selective, and orally active inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Its primary mechanism of action is the inhibition of LRRK2 kinase activity.[1][3] this compound binds to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[4] A common biomarker for this compound activity is the dephosphorylation of LRRK2 at serine 935 (pSer935).[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Stock solutions are typically prepared in a solvent like DMSO. It is advisable to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[2] For use in cell culture, it is recommended to prepare fresh dilutions from the stock solution to ensure potency and minimize solvent-related toxicity.
Q3: What is the typical in vitro and in-cell potency of this compound?
A3: this compound exhibits exceptional potency in various assays. The half-maximal inhibitory concentration (IC50) can vary depending on the experimental setup.
| Assay Type | Target | IC50 (nM) |
| Purified LRRK2 Kinase Assay (in vitro) | LRRK2 | 0.76[1][2] |
| Cellular Assay (pSer935 LRRK2 dephosphorylation) | LRRK2 | 1.4[1][2] |
| Radioligand Competition Binding Assay | LRRK2 | 3.4[1][2] |
Q4: Is this compound selective for LRRK2?
A4: Yes, this compound is a highly selective inhibitor. It has been shown to have greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases.[1][5] This high selectivity minimizes the likelihood of off-target effects, which is a common concern with kinase inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibition of LRRK2 activity.
-
Possible Cause 1: Compound Instability. this compound, like many small molecules, can degrade in solution over time, especially when diluted in aqueous cell culture media.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. For longer-term experiments, consider replenishing the media with fresh this compound at regular intervals (e.g., every 24 hours). To confirm stability in your specific experimental conditions, you can perform a time-course experiment and analyze the concentration of this compound over time using LC-MS/MS.[6]
-
-
Possible Cause 2: Incorrect Concentration. The effective concentration of this compound can vary between different cell lines and experimental setups.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired endpoint. Start with a broad range of concentrations around the published IC50 values.
-
-
Possible Cause 3: Cell Permeability Issues. While this compound is known to be cell-permeable, differences in cell membrane composition could potentially affect its uptake.
-
Troubleshooting Step: If you suspect poor permeability, you can try using a different cell line or a permeabilization agent, although the latter may have other effects on your experiment.
-
Issue 2: High variability in the phosphorylation levels of LRRK2 downstream targets, such as Rab proteins.
-
Possible Cause 1: Dynamic Nature of Rab GTPase Phosphorylation. The phosphorylation of Rab proteins, such as Rab10, can be highly dynamic and may recover more quickly than LRRK2 autophosphorylation after this compound treatment.[7]
-
Troubleshooting Step: When assessing the effect of this compound on Rab phosphorylation, it is crucial to perform a detailed time-course experiment to capture the optimal window of dephosphorylation. Phosphorylation levels of some Rab proteins may start to recover within 12 hours, while LRRK2 pSer935 levels might remain suppressed for up to 24 hours.[7]
-
-
Possible Cause 2: Tissue-Specific Differences. The response of Rab protein phosphorylation to this compound can vary significantly between different tissues and cell types.[7]
-
Troubleshooting Step: Be aware that results from one tissue or cell line may not be directly translatable to another. It is important to optimize and validate your experimental conditions for each specific system. For example, Rab10 phosphorylation shows a significant response to this compound in peripheral tissues but not consistently in the brain.[7]
-
Issue 3: Unexpected phenotypic changes or toxicity in cell culture.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Ensure that the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) and that you include a vehicle-only control (cells treated with the same concentration of DMSO without this compound) in your experiments.
-
-
Possible Cause 2: Off-Target Effects. Although this compound is highly selective, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Troubleshooting Step: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If you suspect off-target effects, you can try to rescue the phenotype with a structurally different LRRK2 inhibitor to confirm that the observed effect is indeed due to LRRK2 inhibition.
-
Experimental Protocols
Protocol 1: In-Cell Western Blot for LRRK2 pSer935 Inhibition
This protocol describes a method to assess the inhibitory activity of this compound in a cellular context by measuring the dephosphorylation of LRRK2 at Ser935.
-
Cell Seeding: Plate your cells of interest (e.g., A549, SH-SY5Y) in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with this compound for the desired amount of time (e.g., 1-24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for pSer935-LRRK2.
-
Wash the membrane and then incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody for total LRRK2 or a housekeeping protein like GAPDH.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pSer935-LRRK2 to total LRRK2 (or the housekeeping protein) and plot the results as a function of this compound concentration to determine the IC50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LRRK2 Signaling Pathway and this compound Inhibition.
Caption: Western Blot Workflow for this compound IC50 Determination.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing MLi-2-Induced Lung Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals working with MLi-2, a potent LRRK2 kinase inhibitor. The information herein addresses the commonly observed on-target effect of this compound on lung tissue—specifically, type II pneumocyte hypertrophy—and offers troubleshooting advice and detailed protocols for monitoring and managing this phenomenon during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and centrally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Its primary mechanism of action is the inhibition of the LRRK2 kinase activity.[1] LRRK2 is a key therapeutic target in Parkinson's disease (PD) because gain-of-function mutations that increase its kinase activity are a common genetic cause of the disease.[3][4][5] By inhibiting this kinase activity, this compound is being investigated as a potential disease-modifying therapy for PD.[1][6]
Q2: What is the primary pulmonary effect observed with this compound and other LRRK2 inhibitors?
A2: The primary pulmonary effect is a mild, dose-dependent hypertrophy of type II pneumocytes in the lung alveoli.[1] This is characterized histologically by cytoplasmic vacuolation and the abnormal accumulation of lamellar bodies, which are lysosomal-like organelles responsible for surfactant production.[3][5][7] This effect is considered an "on-target" consequence of LRRK2 kinase inhibition, as it is observed across different LRRK2 inhibitors and in LRRK2 knockout animal models.[5][7][8][9]
Q3: Does this compound-induced pneumocyte hypertrophy impair lung function?
A3: Current preclinical evidence from studies in non-human primates suggests that the morphological changes (hypertrophy and vacuolation) induced by this compound and other LRRK2 inhibitors do not result in measurable pulmonary function deficits.[3][4][8] Despite the histological changes, respiratory function appears to be unimpaired, at least in short-term studies (e.g., two weeks).[3][8]
Q4: Are the lung effects of this compound reversible?
A4: Yes, the pulmonary effects associated with LRRK2 inhibitors, including this compound, have been shown to be reversible.[3][4][6][8] Studies in both mice and non-human primates have demonstrated that the pneumocyte hypertrophy and vacuolation resolve after a washout period (e.g., two weeks) following cessation of treatment.[5][6][8]
Q5: What is the proposed mechanism linking LRRK2 inhibition to pneumocyte hypertrophy?
A5: LRRK2 is highly expressed in type II pneumocytes.[3] While the exact mechanism is still under investigation, it is believed that LRRK2 plays a role in regulating lysosomal and vesicular trafficking pathways, including the biogenesis and secretion of lamellar bodies. Inhibition of LRRK2 kinase activity is thought to disrupt these processes, leading to the accumulation and enlargement of lamellar bodies within the type II pneumocytes, resulting in a hypertrophic appearance.[3][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No observable lung phenotype after this compound treatment. | 1. Insufficient Dose/Exposure: The dose of this compound may be too low to induce the lung phenotype, even if target engagement is achieved in the brain.[5][8] 2. Short Treatment Duration: The effect is time-dependent and may not be apparent after very short treatment periods.[6] 3. Improper Tissue Fixation: Standard formalin fixation can extract lipids, masking the vacuolation. Special phospholipid-retaining protocols are needed.[3] | 1. Dose-Response Study: Conduct a dose-escalation study. Higher doses are more likely to induce the lung effect.[5][7] 2. Time-Course Analysis: Extend the duration of the study (e.g., 1-2 weeks or longer).[6] 3. Optimize Histology Protocol: Use glutaraldehyde (B144438) fixation or other lipid-preserving methods for electron microscopy to visualize lamellar bodies properly.[3] |
| Excessive lung inflammation observed alongside hypertrophy. | 1. Compound Impurity: The this compound batch may contain impurities causing an inflammatory response. 2. Vehicle Effect: The vehicle used for administration may be causing irritation or inflammation. 3. Underlying Pathology: The animal model may have a pre-existing subclinical lung condition. | 1. Compound Analysis: Verify the purity of the this compound compound using analytical chemistry techniques. 2. Vehicle Control: Ensure a proper vehicle-only control group is included and that lung tissue is carefully examined. 3. Animal Health Monitoring: Use specific-pathogen-free (SPF) animals and perform baseline health checks. Assess inflammatory markers (e.g., cytokines) in bronchoalveolar lavage (BAL) fluid. |
| Difficulty distinguishing hypertrophy from hyperplasia. | Histological Interpretation: Hypertrophy is an increase in cell size, while hyperplasia is an increase in cell number. These can be difficult to distinguish without proper quantification. This compound is primarily associated with hypertrophy.[1][11] | 1. Quantitative Morphometry: Use image analysis software to measure the cross-sectional area of type II pneumocytes. 2. Cell Proliferation Markers: Perform immunohistochemistry (IHC) for proliferation markers like Ki-67 or PCNA. A lack of staining would support hypertrophy over hyperplasia.[12] |
Data Summary Tables
Table 1: Summary of this compound Effects on Lungs in Non-Human Primates (Macaques) Data synthesized from Baptista et al., Science Translational Medicine, 2020.[4][8]
| Compound | Dose (mg/kg, once daily) | Treatment Duration | Key Histopathological Findings | Reversibility (2-week washout) | Effect on Lung Function |
| This compound | 15 | 2 weeks | Minimal to absent cytoplasmic vacuolation | N/A | No deficits |
| This compound | 50 | 2 weeks | Mild cytoplasmic vacuolation of type II pneumocytes | Fully reversible | No deficits |
| GNE-7915 (Control) | 30 (twice daily) | 2 weeks | Mild cytoplasmic vacuolation of type II pneumocytes | Fully reversible | No deficits |
Table 2: Key Biomarkers for Monitoring this compound Effects
| Biomarker | Method | Tissue/Fluid | Purpose |
| Phospho-Ser935 LRRK2 | Western Blot, ELISA | Lung, PBMCs, Brain | To confirm target engagement and inhibition of LRRK2 kinase activity.[5][7] |
| Pro-Surfactant Protein C (pro-SP-C) | Immunohistochemistry (IHC) | Lung Tissue | To identify and visualize type II pneumocytes.[6] |
| Ki-67 / PCNA | Immunohistochemistry (IHC) | Lung Tissue | To assess cell proliferation and distinguish hypertrophy from hyperplasia.[12] |
| Lamellar Body Size/Area | Transmission Electron Microscopy (TEM), Image Analysis | Lung Tissue | To directly quantify the hypertrophic effect at an ultrastructural level.[10] |
Visualizations and Workflows
Key Experimental Protocols
Protocol 1: Histological Assessment of Pneumocyte Hypertrophy
-
Tissue Collection and Fixation:
-
Perfuse the lungs with saline, followed by inflation-fixation with a suitable fixative via the trachea at a constant pressure (e.g., 20-25 cm H₂O).
-
For optimal preservation of lamellar bodies and cell morphology for light microscopy, use a modified Karnovsky's fixative (glutaraldehyde/paraformaldehyde). For routine screening, 10% neutral buffered formalin can be used, but may result in lipid extraction.
-
After fixation, excise the lungs and immerse in the same fixative for 24-48 hours.
-
-
Tissue Processing and Staining:
-
Process the fixed lung tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm sections and mount on glass slides.
-
Perform standard Hematoxylin and Eosin (H&E) staining to visualize general morphology, inflammatory infiltrates, and changes in alveolar architecture.
-
Observe for enlarged, cuboidal type II pneumocytes with vacuolated or eosinophilic cytoplasm, typically at the corners of the alveoli.
-
-
Immunohistochemistry (IHC) for Pro-Surfactant Protein C (pro-SP-C):
-
Perform antigen retrieval on deparaffinized sections (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary antibody specific for pro-SP-C to definitively identify type II pneumocytes.
-
Use an appropriate secondary antibody and detection system (e.g., DAB chromogen).
-
Counterstain with hematoxylin.
-
Result: Pro-SP-C positive cells will be clearly stained, allowing for specific assessment of their size and morphology.
-
Protocol 2: Quantitative Morphometry of Type II Pneumocytes
-
Image Acquisition:
-
Using a light microscope equipped with a digital camera, capture high-resolution images (e.g., 40x objective) of pro-SP-C stained lung sections.
-
Acquire a standardized number of random, non-overlapping fields of view from the alveolar parenchyma for each animal.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Visiopharm).
-
Calibrate the software to convert pixels to a known unit of measurement (e.g., µm).
-
Manually or semi-automatically trace the outline of individual, clearly identifiable pro-SP-C positive cells.
-
Measure the cross-sectional area (in µm²) of at least 50-100 cells per animal.
-
-
Data Analysis:
-
Calculate the average type II pneumocyte area for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the mean cell area between the this compound treated groups and the vehicle control group.
-
An increase in the mean cell area in the this compound group is indicative of hypertrophy.
-
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LRRK2 Kinase Inhibitors of Different Structural Classes Induce Abnormal Accumulation of Lamellar Bodies in Type II Pneumocytes in Non-Human Primates but are Reversible and Without Pulmonary Functional Consequences | Parkinson's Disease [michaeljfox.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. An in vitro alveolar epithelial cell model recapitulates LRRK2 inhibitor-induced increases in lamellar body size observed in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Hyperplasia of type II pneumocytes in pulmonary lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MLi-2 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of MLi-2, a potent LRRK2 inhibitor, while avoiding cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective, orally active inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It functions as a Type I kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain in its active-like state.[4] This inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases.[5][6] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and the resulting increased kinase activity is a key target for therapeutic intervention.[3][5]
Q2: What are the typical effective concentrations of this compound in vitro?
This compound demonstrates exceptional potency in various assays. The half-maximal inhibitory concentration (IC50) is in the low nanomolar range. For instance, it has an IC50 of approximately 0.76 nM in purified LRRK2 kinase assays and 1.4 nM in cellular assays that measure the dephosphorylation of LRRK2 at Ser935.[1][2][3][7][8] In cell culture experiments, concentrations ranging from 100 nM to 600 nM have been effectively used to study LRRK2 inhibition.[9][10] However, the optimal concentration will be cell-type specific.
Q3: What are the known toxic effects of this compound?
In vivo studies in mice have shown that this compound is generally well-tolerated.[1][3] However, long-term treatment has been associated with morphological changes in the lungs, specifically enlarged type II pneumocytes.[1][3][11] While this on-target effect has been noted, it's important to distinguish it from direct cytotoxicity in cell culture. At the cellular level, excessively high concentrations of any compound can lead to off-target effects and cytotoxicity. Therefore, it is crucial to determine the optimal concentration that maximizes LRRK2 inhibition while minimizing cell death.
Troubleshooting Guide
Q4: My cells are showing signs of toxicity (e.g., rounding, detachment, death) after this compound treatment. What should I do?
This issue typically arises from the this compound concentration being too high for your specific cell model.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure your this compound stock solution was prepared correctly and stored properly. This compound is typically dissolved in DMSO.[1][2] Use freshly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can affect solubility.[1][2]
-
Perform a Dose-Response Curve for Cytotoxicity: It is essential to determine the cytotoxic concentration 50 (CC50) in your cell line. This can be achieved using standard cytotoxicity assays such as MTT, XTT, or LDH release assays, or by using live/dead cell staining.
-
Lower the this compound Concentration: Based on your cytotoxicity data, select a concentration well below the CC50 value. A good starting point is often 10- to 100-fold lower than the concentration that induces significant cell death.
-
Reduce Treatment Duration: If a lower concentration is not feasible for achieving the desired inhibitory effect, consider reducing the incubation time.
-
Check Vehicle Toxicity: As a control, treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to ensure that the observed toxicity is not due to the solvent.
Q5: I am not observing any inhibition of LRRK2 activity after this compound treatment. What could be the problem?
Several factors could contribute to a lack of efficacy.
Troubleshooting Steps:
-
Verify this compound Potency: Confirm the quality and proper storage of your this compound compound.
-
Increase this compound Concentration: Your current concentration may be too low for your cell type or experimental conditions. Gradually increase the concentration, while monitoring for cytotoxicity. An effective starting range is often 100-200 nM.[10]
-
Confirm LRRK2 Expression: Ensure that your cells express sufficient levels of LRRK2. You can verify this by Western blot or qPCR.
-
Check Assay Sensitivity: Ensure your method for detecting LRRK2 inhibition (e.g., Western blot for pS935-LRRK2 or pS1292-LRRK2) is sensitive enough.[6]
-
Optimize Treatment Time: LRRK2 dephosphorylation can be rapid, with significant effects observed as early as 30 minutes to 2 hours post-treatment.[6][10] You may need to perform a time-course experiment to find the optimal endpoint.
-
Consider LRRK2 Mutation Status: Some LRRK2 mutations, such as G2019S, may exhibit altered sensitivity to inhibitors.[4]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Value | Reference |
| Purified Kinase Assay | LRRK2 | 0.76 nM | [1][2][3][8] |
| Cellular Dephosphorylation Assay | pSer935 LRRK2 | 1.4 nM | [1][2][3][8] |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 nM | [1][2][3][8] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Experiments
| Cell Type | Application | Concentration Range | Reference |
| HEK293T | LRRK2 Inhibition | 100 nM | [10] |
| Mouse Embryonic Fibroblasts (MEFs) | LRRK2 Inhibition | 200 nM | [10] |
| iPSC-derived Dopaminergic Neurons | GCase Activity | 600 nM | [9] |
| HEK-293T | Amelioration of Toxicant-induced ROS | 1 µM | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid powder.
-
To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the this compound powder in anhydrous DMSO.[1][2] Sonication may be required to fully dissolve the compound.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Protocol 2: Determining the Optimal this compound Concentration
This protocol provides a general framework for identifying the optimal, non-toxic concentration of this compound for your specific cell line.
-
Cell Seeding: Plate your cells in multiple 96-well plates (for cytotoxicity assays) and 6-well plates (for efficacy assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions from your stock solution in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM) down to the low nanomolar range. Include a vehicle-only control.
-
Treatment: Replace the existing medium in your cell plates with the medium containing the this compound dilutions.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours for cytotoxicity; 2 hours for efficacy).
-
Assess Cytotoxicity:
-
For the 96-well plates, perform a cell viability assay (e.g., MTT or XTT) according to the manufacturer's instructions.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
Plot the results to determine the CC50 value.
-
-
Assess Efficacy:
-
For the 6-well plates, lyse the cells and collect the protein.
-
Perform a Western blot to analyze the phosphorylation status of LRRK2 (e.g., pS935 or pS1292) and a loading control (e.g., total LRRK2 or β-actin).
-
Quantify the band intensities to determine the concentration at which maximum LRRK2 dephosphorylation occurs.
-
-
Data Analysis and Concentration Selection: Compare the dose-response curves for cytotoxicity and efficacy. The optimal this compound concentration will be the one that provides maximal LRRK2 inhibition with minimal to no impact on cell viability.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. This compound | LRRK2 | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
MLi-2 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of MLi-2, a potent and selective LRRK2 inhibitor. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
This compound as a solid powder is stable for extended periods when stored at low temperatures. For long-term storage, -20°C is recommended, with a stability of at least 3 to 4 years.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for up to 2 years.[3]
2. How should I store this compound stock solutions?
This compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
3. What is the stability of this compound in solution?
The stability of this compound in solution depends on the solvent and storage temperature. In DMSO, stock solutions are stable for up to 2 years at -80°C and for 1 year at -20°C.[3][4] Some sources suggest a shorter stability of 1 month at -20°C in solvent.[4] It is important to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[3][4]
4. Is this compound soluble in aqueous solutions?
This compound has poor aqueous solubility.[4] For in vivo experiments or cell-based assays requiring aqueous buffers, specific formulations using co-solvents like PEG300, Tween-80, or solubilizing agents like Captisol are necessary.[3] It is recommended to prepare these aqueous working solutions fresh on the day of use.[3]
5. How can I dissolve this compound if I observe precipitation?
If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[3] It is crucial to ensure the final solution is clear before use in experiments.
6. Is this compound sensitive to light?
While specific data on light sensitivity is limited in the provided search results, it is a general best practice for all chemical compounds to be stored in light-protected containers, especially when in solution, to minimize the potential for photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - Use of old or wet (hygroscopic) DMSO.- Exceeded solubility limit.- Contamination. | - Use fresh, anhydrous DMSO to prepare stock solutions.[4]- Ensure the concentration does not exceed the solubility limit (refer to supplier data, typically 50-76 mg/mL).[3][4][5]- If necessary, gently warm and sonicate the solution. |
| Precipitation in aqueous working solution | - Poor aqueous solubility of this compound.[4]- Incorrect preparation of the formulation.- Solution prepared too far in advance. | - Prepare aqueous working solutions fresh immediately before use.[3][4]- Follow validated in vivo formulations precisely, adding solvents in the correct order.[3][4]- Use sonication or gentle warming to aid dissolution.[3] |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Instability of this compound in the experimental medium over time. | - Store this compound powder and stock solutions at the recommended temperatures.[1][2][3][4]- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4]- For longer experiments, consider the stability of this compound in your specific assay conditions and consider replenishing the compound if necessary. |
| Low apparent potency in cellular assays | - Precipitation of this compound in cell culture media.- Binding of this compound to serum proteins in the media. | - Visually inspect the media for any signs of precipitation after adding this compound.- Consider using a lower serum concentration or serum-free media if compatible with your cell line, though this may require optimization. |
Quantitative Data Summary
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Powder | -20°C | ≥ 4 years | [1] |
| Powder | -20°C | 3 years | [2][3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [3] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | [3] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [4] |
Table 2: this compound Solubility
| Solvent | Solubility | Source(s) |
| DMSO | 15 mg/mL | [1] |
| DMSO | 50 mg/mL (131.77 mM) | [3][5] |
| DMSO | 60 mg/mL (158.12 mM) | [2] |
| DMSO | 76 mg/mL (200.28 mM) | [4] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
In Vitro LRRK2 Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified LRRK2 protein.
-
Reaction Setup : In a microplate, combine recombinant LRRK2 protein (wild-type or mutant) with a kinase reaction buffer. This buffer typically contains ATP and a divalent cation like MgCl₂. A suitable substrate, such as myelin basic protein (MBP) or a specific peptide substrate like LRRKtide, is also included.
-
Inhibitor Addition : Add varying concentrations of this compound (prepared as a dilution series in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiation of Phosphorylation : Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP) and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation : Stop the reaction. The phosphorylated substrate is then separated from unreacted ATP, often using SDS-PAGE.
-
Quantification and IC₅₀ Determination : Quantify the amount of incorporated radioactivity using autoradiography or phosphorimaging. Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular LRRK2 Assay (pSer935 Dephosphorylation)
This protocol describes a common cell-based assay to measure this compound's ability to inhibit LRRK2 activity within a cellular environment by monitoring the phosphorylation of LRRK2 at Serine 935.
-
Cell Culture : Culture a suitable cell line (e.g., SH-SY5Y cells overexpressing LRRK2) in appropriate media and conditions.[4]
-
Compound Treatment : Treat the cells with a range of this compound concentrations for a specific duration (e.g., 90 minutes).[4]
-
Cell Lysis : After incubation, wash the cells and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates.
-
Western Blot Analysis : Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for pSer935-LRRK2 and total LRRK2. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis : Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935-LRRK2 signal to the total LRRK2 signal. Determine the IC₅₀ value by plotting the normalized pSer935-LRRK2 levels against the this compound concentration.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for this compound related issues.
References
how to improve MLi-2 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of MLi-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] It is a valuable research tool for studying the role of LRRK2 in various physiological and pathological processes, including Parkinson's disease.[2][4] However, this compound is a lipophilic molecule with poor aqueous solubility, which can present significant challenges for its use in in vitro and in vivo experiments.[5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6][7][8][9] However, it is practically insoluble in water and ethanol.[6][8] The high concentration stock solutions are typically prepared in DMSO.
Q3: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer. What should I do?
This is a common issue known as "crashing out," where the compound precipitates when the solvent environment changes from a high-solubilizing organic solvent to a low-solubilizing aqueous medium. To address this, you can try the following:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a gentle dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock solution slowly while vortexing.
-
Employ solubility enhancers: The use of co-solvents, surfactants, or cyclodextrins can help maintain this compound in solution. Refer to the detailed protocols below.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using an ultrasonic bath can help redissolve small precipitates.[2] However, be cautious about the potential for compound degradation with excessive heat.
Troubleshooting Guide: Enhancing this compound Aqueous Solubility
This guide provides several methods to improve the solubility of this compound in aqueous solutions for your experiments.
Method 1: Co-solvent Formulations
The use of water-miscible organic co-solvents can significantly enhance the solubility of hydrophobic compounds like this compound. Below are some established formulations.
Quantitative Data for Co-solvent Formulations:
| Formulation Components | Achieved Concentration | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (≥ 5.27 mM) | Clear Solution | [2] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.87 mg/mL (≥ 7.56 mM) | Clear Solution | [2] |
| 5% DMSO, 95% Corn Oil | ≥ 2 mg/mL (≥ 5.27 mM) | Clear Solution | [2] |
Experimental Protocol: Preparation of a 2 mg/mL this compound Solution in a Co-solvent Formulation
-
Prepare a 20 mg/mL this compound stock solution in DMSO. Ensure the this compound powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution.[2]
-
In a sterile microcentrifuge tube, add 100 µL of the 20 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation before use.
Method 2: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Quantitative Data for Cyclodextrin Formulations:
| Formulation Components | Achieved Concentration | Appearance | Reference |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 2.87 mg/mL (≥ 7.56 mM) | Clear Solution | [2] |
| 30% Captisol® (a modified β-cyclodextrin) | Suspension | Suspension | [2] |
Experimental Protocol: Preparation of a ≥ 2.87 mg/mL this compound Solution using SBE-β-CD
-
Prepare a 20% (w/v) solution of Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 57.4 mg/mL).
-
In a sterile microcentrifuge tube, add 50 µL of the this compound DMSO stock solution.
-
Add 950 µL of the 20% SBE-β-CD solution to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved and the solution is clear.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
This compound Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of LRRK2 kinase activity.[1][2][3][4] LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and its dysfunction is linked to Parkinson's disease.[4] The kinase activity of LRRK2 is central to its pathological effects. This compound inhibits LRRK2, leading to a reduction in the phosphorylation of its downstream substrates, such as a subset of Rab GTPases.[10]
Caption: LRRK2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Solubility Enhancement
The following workflow provides a systematic approach to improving the aqueous solubility of this compound for your specific experimental needs.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Support Center: MLi-2 and pRab10 Phosphorylation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the LRRK2 inhibitor MLi-2 and measuring the phosphorylation of its substrate, Rab10 (pRab10).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect pRab10 levels?
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] LRRK2 is a kinase that phosphorylates Rab10 at threonine 73 (Thr73).[4] By inhibiting the kinase activity of LRRK2, this compound treatment leads to a dose-dependent decrease in the levels of phosphorylated Rab10 (pRab10).[1][3] This makes pRab10 a valuable biomarker for assessing LRRK2 kinase activity in cellular and in vivo models.[4]
Q2: What is the recommended concentration and incubation time for this compound treatment?
The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental goals. However, common starting points are:
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q3: Why am I observing high variability in my pRab10 measurements between experiments?
Variability in pRab10 levels can arise from several factors, including:
-
Inconsistent Cell Culture Conditions: Variations in cell confluency, passage number, and overall cell health can impact LRRK2 activity.
-
Pipetting and Dilution Errors: Inaccurate preparation of this compound solutions or inconsistent sample loading can lead to variability.
-
Western Blotting Technique: Inconsistent transfer efficiency, antibody incubation times, and washing steps can all contribute to variable results.
-
Biological Variability: There can be inherent biological differences in LRRK2 expression and activity between cell lines and even between different passages of the same cell line.
Careful attention to detail and consistent execution of protocols are crucial for minimizing variability.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of pRab10 phosphorylation following this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| Weak or No pRab10 Signal | Insufficient LRRK2 or Rab10 expression in the cell model. | Confirm the expression levels of LRRK2 and Rab10 in your cells via western blot or other methods.[4] |
| Low LRRK2 kinase activity in the basal state. | Some cell lines may have low endogenous LRRK2 activity. Consider using cells with known high LRRK2 expression or overexpressing LRRK2. | |
| Ineffective this compound inhibition (if comparing treated vs. untreated). | Verify the activity of your this compound stock. Ensure proper dissolution and storage. | |
| Suboptimal primary antibody concentration or incubation time. | Optimize the concentration of the anti-pRab10 antibody and consider increasing the incubation time (e.g., overnight at 4°C).[4] | |
| Poor protein transfer during western blotting. | Verify transfer efficiency using a total protein stain on the membrane (e.g., Ponceau S). Optimize transfer conditions (time, voltage). | |
| High Background on Western Blot | Insufficient blocking of the membrane. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk).[4] |
| Primary or secondary antibody concentration is too high. | Titrate down the concentrations of your primary and secondary antibodies.[4] | |
| Inadequate washing steps. | Increase the number and duration of washes with TBST between antibody incubations.[4] | |
| Contaminated buffers or equipment. | Use freshly prepared buffers and ensure all equipment is clean. | |
| Inconsistent Results Between Replicates | Unequal protein loading. | Carefully quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal amounts are loaded in each lane. Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading.[4] |
| Variability in this compound treatment. | Ensure consistent timing and concentration of this compound treatment across all samples. | |
| Inconsistent western blot processing. | Maintain uniform conditions for all steps of the western blot, including incubation times, temperatures, and washing volumes. |
Quantitative Data
The following tables summarize the inhibitory effects of this compound on LRRK2 and Rab10 phosphorylation in different experimental systems.
Table 1: this compound IC50 Values for LRRK2 and Rab10 Phosphorylation
| Assay | Cell Type/System | IC50 (nM) | Reference |
| pS935 LRRK2 | Human PBMCs | 3.8 | [1] |
| pT73 Rab10 | Human PBMCs | 5.3 | [1] |
| pRab10 | Human Neutrophils | ~3 | [6] |
Table 2: Effect of this compound on pRab10 Levels in Different Cell Types
| Cell Type | This compound Concentration | Treatment Duration | % Reduction in pRab10 | Reference |
| Primary Mouse Cortical Astrocytes | 500 nM | 2 hours | Significant Reduction | [3] |
| Human iPSC-derived Microglia | 500 nM | 2 hours | Significant Reduction | [1][3] |
| A549 Cells | 500 nM | 2 hours | Robust Reduction | [3] |
| Human Neutrophils | 100 nM | 30 minutes | Marked Suppression | [7] |
Experimental Protocols
Detailed Protocol for this compound Treatment and Western Blot Analysis of pRab10
1. Cell Culture and this compound Treatment: a. Plate cells at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-80%). b. Prepare a stock solution of this compound in DMSO. For cellular treatments, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100-500 nM). c. Aspirate the old medium from the cells and replace it with the this compound containing medium or vehicle control (medium with the same concentration of DMSO). d. Incubate the cells for the desired duration (e.g., 1-2 hours) at 37°C in a CO2 incubator.
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). b. Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing intermittently. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Western Blotting: a. SDS-PAGE: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 10-20 µg) per lane onto an SDS-polyacrylamide gel. b. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. c. Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. d. Primary Antibody Incubation: Incubate the membrane with the primary antibody against pRab10 (Thr73) diluted in blocking buffer overnight at 4°C with gentle agitation. It is also recommended to probe for total Rab10 and a loading control (e.g., GAPDH) on the same or a separate membrane. e. Washing: Wash the membrane three times for 10 minutes each with TBST. f. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. g. Washing: Wash the membrane three times for 10 minutes each with TBST. h. Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the pRab10 signal to the total Rab10 signal, which is then normalized to the loading control to account for any variations in protein loading.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. A leucine‐rich repeat kinase 2 (LRRK2) pathway biomarker characterization study in patients with Parkinson's disease with and without LRRK2 mutations and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 6. Development of a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs and Ser910/Ser935 biomarker sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
MLi-2 Technical Support Center: Quality Control, Purity Assessment, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of MLi-2, a potent and selective LRRK2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Its primary mechanism of action is the inhibition of the LRRK2 kinase activity, which is implicated in the pathogenesis of Parkinson's disease. This compound binds to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
Q2: What are the key downstream effects of this compound treatment in a cellular context?
This compound treatment leads to a dose-dependent dephosphorylation of LRRK2 at serine 935 (pSer935), which is a commonly used biomarker for LRRK2 kinase activity in cellular and in vivo models.[1][2] Furthermore, this compound inhibits the LRRK2-mediated phosphorylation of Rab GTPases, such as Rab10 and Rab12, which are key physiological substrates of LRRK2 involved in vesicular trafficking.[3][4][5][6][7]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Q4: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to verify the purity of each batch before conducting experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of LRRK2 activity (e.g., no reduction in pSer935-LRRK2 or pRab10). | Compound degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from solid this compound. Avoid multiple freeze-thaw cycles of stock solutions. |
| Incorrect concentration: The concentration of this compound used may be too low for the specific cell line or experimental condition. | Perform a dose-response experiment to determine the IC50 of this compound in your specific experimental system. | |
| High ATP concentration in in vitro kinase assays: this compound is an ATP-competitive inhibitor. | Optimize the ATP concentration in your kinase assay. It should be close to the Km value of LRRK2 for ATP. | |
| Cell line specific factors: The cell line used may have low LRRK2 expression or be resistant to the inhibitor. | Confirm LRRK2 expression in your cell line. Consider using a cell line known to have robust LRRK2 activity (e.g., SH-SY5Y). | |
| High levels of cell death or toxicity observed. | High concentration of this compound: The concentration of this compound may be too high, leading to off-target effects or on-target toxicity. | Perform a toxicity assay to determine the optimal non-toxic concentration of this compound for your cell line and experiment duration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent is consistent across all treatment groups, including the vehicle control, and is below the toxic threshold for your cells. | |
| Inconsistent results between experiments. | Variability in compound preparation: Inconsistent preparation of this compound stock and working solutions. | Prepare fresh dilutions for each experiment from a validated stock solution. Ensure complete solubilization. |
| Cell culture conditions: Variations in cell passage number, confluency, or culture medium. | Use cells with a consistent and low passage number. Standardize cell seeding density and culture conditions. | |
| Unexpected phenotypic changes unrelated to LRRK2 inhibition. | Off-target effects: this compound, while highly selective, may have off-target effects at higher concentrations. | Review the selectivity profile of this compound.[1] Use the lowest effective concentration. As a control, use a structurally different LRRK2 inhibitor to confirm that the observed phenotype is due to LRRK2 inhibition. The LRRK2[A2016T] mutant, which is resistant to this compound, can also be used to distinguish on-target from off-target effects.[8] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various assays.
| Assay Type | Target | IC50 (nM) | Reference |
| Purified LRRK2 Kinase Assay | LRRK2 (in vitro) | 0.76 | [1][2] |
| Cellular Assay (pSer935 LRRK2 dephosphorylation) | LRRK2 (in cells) | 1.4 | [1][2] |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 | [1][2] |
| In vivo (unbound plasma exposure) | LRRK2 | 0.8 | [2] |
| In vivo (unbound brain exposure) | LRRK2 | 1.1 | [2] |
Experimental Protocols
This compound Quality Control and Purity Assessment
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Dilute with mobile phase A to a final concentration of 10 µg/mL.
-
Data Analysis: Purity is calculated based on the area of the this compound peak relative to the total peak area in the chromatogram.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol describes a general method for quantifying this compound in biological matrices such as mouse plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and inject it into the LC-MS/MS system.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into the blank matrix.
3. Nuclear Magnetic Resonance (NMR) for Structural Confirmation
This protocol outlines the general steps for confirming the structure of this compound using ¹H and ¹³C NMR.
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound.
-
In Vitro and In Vivo Experimental Protocols
1. In Vitro Cellular Assay for LRRK2 Inhibition
This protocol describes a method to assess this compound activity in a cell-based assay.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Procedure:
-
Plate SH-SY5Y cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 2 hours.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Analyze cell lysates by Western blotting using antibodies against pSer935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10. A loading control (e.g., GAPDH or β-actin) should also be included.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
2. In Vivo Mouse Study for LRRK2 Target Engagement
This protocol provides a general framework for an in vivo study in mice.
-
Animal Model: C57BL/6 mice.
-
This compound Formulation and Dosing:
-
Formulate this compound in a suitable vehicle (e.g., 20% Captisol in water).
-
Administer this compound via oral gavage at desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
-
Procedure:
-
Dose mice with this compound or vehicle.
-
At a specified time point post-dosing (e.g., 1, 4, or 24 hours), euthanize the mice and collect brain and peripheral tissues (e.g., kidney, lung).
-
Homogenize the tissues in lysis buffer.
-
Analyze the tissue lysates by Western blotting for pSer935-LRRK2 and total LRRK2.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-dosing to obtain plasma.
-
Analyze plasma and brain homogenates for this compound concentrations using a validated LC-MS/MS method.
-
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and this compound inhibition.
Experimental Workflow for this compound Purity and Activity Assessment
Caption: Workflow for this compound quality control and experimental validation.
Troubleshooting Logic for Lack of LRRK2 Inhibition
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
Technical Support Center: pLRRK2 Detection Following MLi-2 Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers detecting phosphorylated LRRK2 (pLRRK2) after treatment with the LRRK2 inhibitor, MLi-2.
Troubleshooting Guide
This section addresses common issues encountered during the detection of pLRRK2 following this compound administration.
| Problem | Potential Cause | Recommended Solution |
| No pLRRK2 signal detected in this compound treated samples. | This is the expected outcome. This compound is a highly potent LRRK2 kinase inhibitor that leads to the rapid dephosphorylation of LRRK2 at serine 935 (S935). | Ensure that your positive control (vehicle-treated or untreated cells) shows a strong pLRRK2 signal. The absence of a signal in the this compound lane confirms the inhibitor's efficacy. Also, probe for total LRRK2 to ensure protein was loaded. |
| Weak or no pLRRK2 signal in positive control samples. | 1. Suboptimal Lysis Buffer: Insufficient phosphatase inhibitors allowing for dephosphorylation during sample preparation. 2. Sample Handling: Samples were not kept consistently cold, leading to enzymatic degradation. 3. Low Protein Concentration: Insufficient amount of protein loaded onto the gel. | 1. Use a robust lysis buffer such as RIPA, supplemented with a fresh, comprehensive phosphatase inhibitor cocktail (e.g., PhosSTOP™) and protease inhibitors. 2. Perform all lysis and harvesting steps on ice and work quickly. 3. Ensure accurate protein quantification using a BCA assay and load a sufficient amount (typically 20-40 µg) per lane. |
| Inconsistent total LRRK2 levels between lanes. | 1. Pipetting Errors: Inaccurate loading of protein lysate into the gel wells. 2. Failed Protein Transfer: Inefficient transfer of high molecular weight proteins like LRRK2 (~286 kDa) from the gel to the membrane. | 1. Use calibrated pipettes and carefully load equal amounts of protein for each sample. 2. Optimize transfer conditions for large proteins. This may include using a lower percentage gel, extending transfer time, using a wet transfer system, and ensuring good contact between the gel and membrane. |
| High background on the Western blot membrane. | 1. Insufficient Blocking: The blocking step was not long enough or used an inappropriate blocking agent. 2. Antibody Concentration: The primary or secondary antibody concentration was too high. | 1. Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. 2. Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal lysis buffer composition for preserving pLRRK2 after this compound treatment?
A robust lysis buffer is critical to prevent the rapid dephosphorylation of LRRK2 that occurs once the kinase is inhibited. A recommended starting point is a Radioimmunoprecipitation Assay (RIPA) buffer supplemented with freshly added inhibitors.
Table 1: Recommended Lysis Buffer Composition
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| Triton X-100 | 1% (v/v) | Non-ionic detergent |
| Sodium Deoxycholate | 0.5% (w/v) | Ionic detergent |
| SDS | 0.1% (w/v) | Strong ionic detergent for complete lysis |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™) | 1X | Crucial for preserving phosphorylation |
Q2: Why is the pLRRK2 signal completely gone after this compound treatment?
This compound is a potent, type II LRRK2 kinase inhibitor that binds to the ATP-binding pocket and stabilizes the kinase in an inactive conformation. This prevents autophosphorylation at sites like Serine 935, which is a widely used marker for LRRK2 kinase activity. The loss of this signal is therefore an indicator of successful target engagement by the inhibitor.
Caption: this compound inhibits LRRK2, leading to its dephosphorylation by cellular phosphatases.
Q3: What are the essential controls for a pLRRK2 inhibition experiment?
To ensure the validity of your results, the following controls are mandatory:
-
Positive Control: Lysate from cells treated with a vehicle (e.g., DMSO). This lane should show a strong pLRRK2 signal.
-
Negative Control: Lysate from cells treated with this compound. This lane should show little to no pLRRK2 signal.
-
Loading Control: After probing for pLRRK2, the blot should be stripped and re-probed for total LRRK2 or a housekeeping protein (e.g., β-actin, GAPDH). This confirms that an equal amount of protein was loaded in each lane and that the loss of signal is not due to protein degradation.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Culture and treat cells with this compound or vehicle as required by your experimental design.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Place the culture dish on ice and add an appropriate volume of ice-cold Lysis Buffer (see Table 1).
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
-
Aliquot the lysate and store at -80°C until use.
Caption: Workflow for sample preparation for pLRRK2 Western blotting.
Protocol 2: Western Blotting for pLRRK2
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 6% Tris-Glycine for the large LRRK2 protein).
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Use a wet transfer system overnight at 4°C for best results with high molecular weight proteins.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against pLRRK2 (e.g., anti-pS935 LRRK2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
(Optional but Recommended): Strip the membrane and re-probe for total LRRK2 and a loading control like β-actin.
Caption: Troubleshooting logic for validating pLRRK2 Western blot results after this compound treatment.
Validation & Comparative
MLi-2 vs. GNE-7915: A Comparative Guide to Potent LRRK2 Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing research in Parkinson's disease and other LRRK2-associated pathologies. This guide provides an objective comparison of two widely used LRRK2 inhibitors, MLi-2 and GNE-7915, focusing on their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed methodologies.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a primary genetic cause of both familial and sporadic Parkinson's disease.[1][2] The G2019S mutation, the most common pathogenic LRRK2 mutation, results in increased kinase activity, making LRRK2 a key therapeutic target.[1] The development of potent and selective LRRK2 inhibitors is crucial for elucidating its signaling pathways and for the development of potential disease-modifying therapies.[1][3] this compound and GNE-7915 are two such inhibitors that have been instrumental in preclinical research.[3][4]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and GNE-7915 based on available literature.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Assay Type | Target | IC50 / Ki | Reference |
| This compound | Purified LRRK2 Kinase Assay (in vitro) | LRRK2 | 0.76 nM (IC50) | [1][5][6][7][8][9][10] |
| Cellular Assay (pSer935 dephosphorylation) | LRRK2 | 1.4 nM (IC50) | [1][5][6][7][8][9] | |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 nM (IC50) | [1][5][6][7][8][9] | |
| GNE-7915 | Cell-free LRRK2 Kinase Assay | LRRK2 | 9 nM (IC50) | [11][12][13] |
| LRRK2 | 1 nM (Ki) | [11][12] |
Table 2: Kinase Selectivity
| Inhibitor | Kinase Panel Size | Selectivity Profile | Reference |
| This compound | >300 kinases | >295-fold selectivity for LRRK2 | [1][5][6][8][9][10] |
| GNE-7915 | 187 kinases | Only one kinase (TTK) inhibited >50% at 100 nM | [11][14] |
| 392 kinases (KinomeScan) | Binding of >65% probe displacement for only LRRK2, TTK, and ALK at 100 nM | [14] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Inhibitor | Property | Value | Reference |
| This compound | Brain Penetrant | Yes | [1][5] |
| Oral Bioavailability (Mice) | High | [10] | |
| GNE-7915 | Brain Penetrant | Yes | [11][12][13][15] |
| Oral Exposure (Rats) | Good | [12] | |
| Half-life (Rats) | Long | [12] |
Key Experimental Methodologies
Below are detailed protocols for the key experiments cited in the comparison of this compound and GNE-7915.
LRRK2 Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified LRRK2 kinase.
Protocol:
-
Reagents: Purified recombinant LRRK2 (e.g., GST-tagged human mutant G2019S LRRK2), kinase buffer, ATP, a suitable LRRK2 substrate (e.g., LRRKtide peptide), and the test inhibitor (this compound or GNE-7915) at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the LRRK2 enzyme, the peptide substrate, and the test inhibitor in a microplate well.
-
Detection: Kinase activity is often measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ technology.[5] This involves a europium-labeled antibody that recognizes the phosphorylated substrate.
-
Data Analysis: The TR-FRET signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular LRRK2 pSer935 Dephosphorylation Assay
Objective: To assess the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of a key biomarker, Serine 935 (pSer935).
Protocol:
-
Cell Culture: A suitable cell line, such as SH-SY5Y human neuroblastoma cells, is used.[7] Cells may be engineered to overexpress LRRK2.
-
Treatment: Cells are treated with varying concentrations of the LRRK2 inhibitor (this compound or GNE-7915) for a specified period.
-
Lysis: After treatment, cells are lysed to extract total protein.
-
Detection: The levels of pSer935 LRRK2 and total LRRK2 are determined by Western blotting using specific antibodies.
-
Data Analysis: The ratio of pSer935 LRRK2 to total LRRK2 is quantified, and the IC50 value is determined by plotting the percentage of pSer935 inhibition against the inhibitor concentration.
In Vivo Target Engagement Assay
Objective: To confirm that the LRRK2 inhibitor can cross the blood-brain barrier and engage its target in the central nervous system.
Protocol:
-
Animal Model: Transgenic mice expressing human LRRK2 (e.g., G2019S mutant) are often used.[12]
-
Dosing: The inhibitor (this compound or GNE-7915) is administered to the animals, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.).[6][12]
-
Tissue Collection: At a specified time point after dosing, brain tissue (e.g., cortex or striatum) is collected.[6]
-
Analysis: The levels of pSer935 LRRK2 in the brain tissue lysates are measured by Western blotting to assess the degree of target inhibition.[6]
Visualizing LRRK2 Signaling and Experimental Workflow
To further illustrate the context of this compound and GNE-7915 activity, the following diagrams depict the LRRK2 signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: LRRK2 signaling pathway and points of inhibition.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, LRRK2 inhibitor (CAS 1627091-47-7) | Abcam [abcam.com]
- 9. This compound | LRRK2 | TargetMol [targetmol.com]
- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medkoo.com [medkoo.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LRRK2 Inhibitors: MLi-2 vs. PF-06447475 for In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vivo performance of two prominent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: MLi-2 and PF-06447475. This document summarizes crucial experimental data, details methodologies for key experiments, and visualizes the LRRK2 signaling pathway to aid in the selection of appropriate compounds for preclinical research.
Mutations that increase the kinase activity of LRRK2 are a significant genetic cause of Parkinson's disease (PD). This has spurred the development of potent and selective LRRK2 kinase inhibitors as a promising therapeutic strategy. Evaluating the in vivo efficacy and safety of these inhibitors is critical for their advancement towards clinical applications. This guide synthesizes available preclinical data for this compound and PF-06447475 to facilitate a comparative assessment.
Quantitative Efficacy and Potency
A primary measure of in vivo efficacy for LRRK2 inhibitors is their ability to engage their target and modulate downstream signaling. This is commonly assessed by measuring the reduction in phosphorylation of LRRK2 at key sites such as Serine 935 (pS935) and Serine 1292 (pS1292), as well as the phosphorylation of LRRK2 substrates like Rab10.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound | Purified LRRK2 Kinase Assay (in vitro) | LRRK2 | 0.76 nM | [1][2] |
| Cellular Assay (pSer935 dephosphorylation) | LRRK2 | 1.4 nM | [1][2] | |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 nM | [1][2] | |
| PF-06447475 | Purified LRRK2 Kinase Assay (in vitro) | LRRK2 | 3 nM | [3] |
| Cellular Assay (pS935 dephosphorylation) | LRRK2 | <10 nM | [4] | |
| G2019S BAC-transgenic mice (pS935 inhibition) | LRRK2 | 103 nM | [3] | |
| G2019S BAC-transgenic mice (pS1292 inhibition) | LRRK2 | 21 nM | [3] |
In Vivo Target Engagement and Pharmacodynamics
The in vivo evaluation of LRRK2 inhibitors has demonstrated their ability to effectively engage their target and modulate downstream pathways in both the central nervous system (CNS) and peripheral tissues.
This compound
Acute oral and sub-chronic dosing of this compound in mice resulted in dose-dependent inhibition of LRRK2 in both central and peripheral tissues, as measured by the dephosphorylation of pSer935 LRRK2.[1][2] In G2019S LRRK2 knock-in mice, a diet containing 60 mg/kg/day of this compound was sufficient to reduce the hyperphosphorylation of LRRK2 at S1292 to wild-type levels in the brain and kidney.[5] A lower dose of 10 mg/kg/day was effective in achieving the same result in lung tissue.[5] Chronic treatment with this compound for 10 weeks led to sustained dephosphorylation of both LRRK2 and its substrate Rab12.[5]
PF-06447475
In wild-type Sprague-Dawley rats, oral administration of PF-06447475 at doses of 3 and 30 mg/kg twice daily for 14 days significantly reduced the ratio of pS935-LRRK2 to total LRRK2 in both the brain and kidneys.[4] In a spinal cord injury model in mice, intraperitoneal injections of PF-06447475 at 5 and 10 mg/kg effectively decreased the phosphorylation of LRRK2 at Ser935.[6] Furthermore, in a Parkinson's disease model, PF-06447475 demonstrated neuroprotective effects by blocking α-synuclein-induced dopaminergic neurodegeneration in G2019S-LRRK2 rats at a dose of 30 mg/kg.[3]
Direct Comparative In Vivo Studies
A study directly comparing this compound and PF-06447475 in a mouse model of MPTP-induced Parkinson's disease revealed that both inhibitors, administered as either a preventive or therapeutic treatment, protected against the loss of dopaminergic neurons in the substantia nigra of G2019S knock-in mice.[7] However, this compound completely abolished pSer935-LRRK2 levels in the striatum and midbrain of both wild-type and G2019S knock-in mice, whereas PF-06447475 only partially reduced pSer935 levels in the midbrain of both genotypes.[7] This suggests that this compound may achieve a greater degree of LRRK2 kinase inhibition in the brain at the doses tested.[7] Interestingly, only this compound was able to rescue the degeneration of dopaminergic terminals in the striatum in both G2019S knock-in and wild-type mice.[7]
Experimental Protocols
In Vivo LRRK2 Inhibition Assessment
-
Animal Models: C57BL/6 mice, G2019S LRRK2 knock-in mice, Sprague-Dawley rats.
-
Compound Administration:
-
Tissue Collection: Brain, kidney, lung, and spinal cord tissues are collected at specified time points after the final dose.
-
Analysis of LRRK2 Phosphorylation:
-
Tissues are homogenized and lysed to extract proteins.
-
Protein concentrations are determined using a BCA assay.
-
Western blotting is performed using antibodies specific for total LRRK2, pS935-LRRK2, pS1292-LRRK2, and downstream substrates like pRab10 and pRab12.
-
Densitometry is used to quantify the levels of phosphorylated and total proteins, and the ratio is calculated to determine the extent of target inhibition.
-
MPTP-Induced Parkinson's Disease Model
-
Animal Model: G2019S LRRK2 knock-in mice.
-
MPTP Administration: Subacute treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg, i.p., once daily for 7 days.[7]
-
Inhibitor Treatment:
-
Endpoint Analysis:
-
Immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum.
-
Western blot analysis of striatal and midbrain lysates to assess LRRK2 target engagement (pS935-LRRK2).[7]
-
Signaling Pathway and Experimental Workflow
Caption: LRRK2 Signaling Pathway and Inhibition.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
MLi-2 vs. LRRK2-IN-1: A Comparative Guide for LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation that leads to increased kinase activity, are a significant genetic factor in both familial and sporadic Parkinson's disease. This has established LRRK2 as a key therapeutic target. Potent and selective inhibitors are crucial for both studying LRRK2's role in cellular pathways and for developing potential disease-modifying therapies. This guide provides a detailed comparison of two widely used LRRK2 inhibitors, MLi-2 and LRRK2-IN-1, with a focus on their respective advantages supported by experimental data.
Executive Summary
This compound emerges as a superior tool for in vivo studies, especially those targeting the central nervous system (CNS), due to its exceptional potency, high selectivity, and excellent brain penetrance.[1][2] While LRRK2-IN-1 is also a potent and selective inhibitor, its utility in neurological research is limited by its poor ability to cross the blood-brain barrier.[3][4]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and LRRK2-IN-1, highlighting the superior potency of this compound across various assays.
Table 1: In Vitro and Cellular Potency (IC50)
| Inhibitor | Assay Type | Target | IC50 (nM) |
| This compound | Purified LRRK2 Kinase Assay | LRRK2 (WT) | 0.76[1][5][6] |
| Cellular Assay (pSer935 Dephosphorylation) | LRRK2 | 1.4[1][6] | |
| Radioligand Competition Binding Assay | LRRK2 | 3.4[1][6] | |
| LRRK2-IN-1 | Purified LRRK2 Kinase Assay | LRRK2 (WT) | 13[7][8][9][10] |
| Purified LRRK2 Kinase Assay | LRRK2 (G2019S) | 6[7][8][9][10] |
Table 2: Selectivity and Pharmacokinetic Properties
| Inhibitor | Kinase Selectivity | Brain Penetrance | Oral Bioavailability |
| This compound | >295-fold for over 300 kinases[1][11] | Yes, centrally active[1][2] | Yes[5] |
| LRRK2-IN-1 | Highly selective | No[3][4] | Favorable in mice (49.3%)[3] |
Key Advantages of this compound
-
Exceptional Potency: this compound demonstrates sub-nanomolar to low nanomolar IC50 values in biochemical and cellular assays, indicating very high potency.[1][5][6][11]
-
Superior Selectivity: this compound exhibits high selectivity for LRRK2 over a broad panel of other kinases, minimizing the potential for off-target effects.[1][11]
-
Central Nervous System Activity: A critical advantage of this compound is its ability to cross the blood-brain barrier and inhibit LRRK2 kinase activity in the brain, making it an invaluable tool for in vivo studies of Parkinson's disease and other neurological disorders.[1][2]
-
In Vivo Efficacy: Oral administration of this compound in mice leads to dose-dependent and sustained inhibition of LRRK2 in both peripheral tissues and the brain.[1]
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It plays a role in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. The kinase activity of LRRK2 is implicated in the phosphorylation of a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.
Caption: LRRK2 Signaling Pathway and Points of Inhibition.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of LRRK2 inhibitors like this compound and LRRK2-IN-1.
Caption: Experimental Workflow for LRRK2 Inhibitor Evaluation.
Detailed Experimental Protocols
Purified LRRK2 Kinase Inhibition Assay
This assay measures the direct inhibition of LRRK2 enzymatic activity.
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
LRRK2 substrate (e.g., LRRKtide peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test inhibitors (this compound, LRRK2-IN-1) dissolved in DMSO
-
P81 phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a reaction plate, combine the kinase reaction buffer, recombinant LRRK2 enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the LRRK2 substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction.
-
For radiolabeled assay: Spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular LRRK2 pSer935 Dephosphorylation Assay
This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context by monitoring the phosphorylation status of a key autophosphorylation site, Serine 935.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293 or SH-SY5Y cells)
-
Cell culture medium and reagents
-
Test inhibitors (this compound, LRRK2-IN-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitors for a specified time (e.g., 90 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with anti-pSer935-LRRK2 and anti-total LRRK2 antibodies.
-
Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Quantify the band intensities and normalize the pSer935 signal to the total LRRK2 signal.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.
Radioligand Competition Binding Assay
This assay determines the binding affinity of an inhibitor to LRRK2 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or purified protein containing LRRK2
-
Radiolabeled LRRK2 ligand (tracer)
-
Test inhibitors (this compound, LRRK2-IN-1)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a reaction plate, combine the LRRK2-containing membranes or protein, the radiolabeled ligand at a fixed concentration, and a range of concentrations of the unlabeled inhibitor.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the inhibitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.
In Vivo Pharmacokinetic and Pharmacodynamic Studies in Mice
These studies assess the absorption, distribution, metabolism, and excretion (pharmacokinetics) of the inhibitor and its effect on the target in a living organism (pharmacodynamics).
General Methodology:
-
Dosing: Administer the inhibitor to mice via a relevant route, such as oral gavage or formulated in the diet.
-
Sample Collection: At various time points after dosing, collect blood samples (for plasma) and tissues of interest (e.g., brain, kidney).
-
Pharmacokinetic Analysis: Analyze the concentration of the inhibitor in plasma and brain tissue using LC-MS/MS (Liquid Chromatography-Mass Spectrometry). This data is used to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and brain-to-plasma ratio.
-
Pharmacodynamic Analysis: Prepare lysates from the collected tissues and perform Western blotting to measure the levels of pSer935 LRRK2 and total LRRK2. The degree of pSer935 inhibition indicates the extent of target engagement by the inhibitor in vivo.
Conclusion
For researchers investigating the role of LRRK2 in neurological disorders, this compound offers significant advantages over LRRK2-IN-1. Its superior potency, high selectivity, and, most importantly, its proven ability to penetrate the central nervous system and inhibit LRRK2 in the brain make it the preferred tool for in vivo studies. While LRRK2-IN-1 remains a valuable reagent for in vitro and peripheral tissue studies, its lack of brain penetrance is a major limitation for CNS-focused research. The choice of inhibitor should be guided by the specific experimental goals, with this compound being the clear choice for studies requiring CNS target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identification and Characterization of a Leucine-Rich Repeat Kinase 2 (LRRK2) Consensus Phosphorylation Motif | Semantic Scholar [semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Rab GTPases as Physiological Substrates of LRRK2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of a Leucine-Rich Repeat Kinase 2 (LRRK2) Consensus Phosphorylation Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating MLi-2 On-Target Effects: A Comparative Guide Using LRRK2 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
In the quest for therapeutic interventions for Parkinson's disease, the selective inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a promising strategy. MLi-2 is a potent and selective LRRK2 kinase inhibitor that has been instrumental in elucidating the physiological and pathological roles of LRRK2. A critical aspect of preclinical drug development is the rigorous validation of a compound's on-target effects to ensure that its biological activity is a direct consequence of engaging its intended target. The use of LRRK2 knockout (KO) mice provides an unequivocal genetic tool to confirm that the pharmacological effects of this compound are indeed mediated through the inhibition of LRRK2.
This guide provides a comparative analysis of this compound's effects in wild-type (WT) mice and LRRK2 KO mice, presenting supporting experimental data and detailed protocols to aid researchers in designing and interpreting studies aimed at validating the on-target activity of LRRK2 inhibitors.
The Logic of LRRK2 Knockout Mice for On-Target Validation
The rationale for using LRRK2 KO mice to validate the on-target effects of this compound is straightforward. If this compound's effects are specifically mediated by LRRK2, then the administration of this compound to an animal lacking the LRRK2 protein should not produce the same biochemical changes observed in wild-type animals. Furthermore, some of the biochemical and cellular phenotypes observed in LRRK2 KO mice may be phenocopied by the chronic administration of a potent and specific LRRK2 inhibitor like this compound in wild-type or LRRK2 mutant mice.
Comparative Analysis of Pharmacodynamic Markers
The kinase activity of LRRK2 can be monitored by assessing the phosphorylation status of its downstream substrates, such as Rab10, and its own autophosphorylation. A reduction in the phosphorylation of these markers upon this compound treatment in WT mice, and the absence of such an effect in LRRK2 KO mice, provides strong evidence of on-target activity.
| Pharmacodynamic Marker | Wild-Type (WT) Mice (Vehicle) | Wild-Type (WT) Mice + this compound | LRRK2 Knockout (KO) Mice | Rationale for Comparison |
| Total LRRK2 Protein | Present | Present (may be reduced with chronic treatment) | Absent | Confirms the absence of the target protein in KO mice. |
| pS935 LRRK2 | Basal level of phosphorylation | Significantly reduced | Absent | pS935 is a marker of LRRK2 engagement by inhibitors.[1] Its absence in KO mice is expected. |
| pT73 Rab10 | Basal level of phosphorylation | Significantly reduced | Basal phosphorylation absent or significantly reduced | Rab10 is a direct substrate of LRRK2.[2][3] Lack of phosphorylation in KO mice confirms this. |
| Glycosylated Lamp1 | Basal level | Increased with chronic treatment | Increased | Chronic this compound treatment in G2019S KI mice phenocopies the LRRK2 KO phenotype, suggesting on-target effect on lysosomal pathways.[4] |
| Legumain | Basal level | Increased with chronic treatment | Increased | Similar to Lamp1, this lysosomal enzyme shows comparable changes in this compound treated and KO mice, indicating on-target lysosomal effects.[4] |
LRRK2 Signaling Pathway and this compound Inhibition
LRRK2 is a complex protein with both kinase and GTPase domains. Pathogenic mutations, often linked to Parkinson's disease, can lead to hyperactivation of its kinase function. LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which are key regulators of vesicular trafficking. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 and preventing the phosphorylation of its substrates.
Experimental Workflow for On-Target Validation
A typical workflow to validate the on-target effects of this compound using LRRK2 KO mice involves several key steps, from animal treatment to biochemical analysis of tissues.
Experimental Protocols
Animal Models and this compound Administration
Animal Models:
-
Wild-type (C57BL/6J) mice.
-
LRRK2 knockout (KO) mice on a C57BL/6J background. Age and sex-matched cohorts should be used for all experiments.
This compound Formulation and Administration:
-
Formulation: this compound can be suspended in a vehicle such as 30% Captisol in sterile water.[5] The formulation should be prepared fresh daily.
-
Administration: this compound is typically administered via oral gavage (p.o.). Doses can range from 1 to 100 mg/kg.[5] For acute studies, a single dose is administered, and tissues are collected at peak drug exposure (e.g., 1-4 hours post-dose). For chronic studies, this compound can be incorporated into the diet to achieve a target daily dose (e.g., 30-60 mg/kg/day).[4]
Tissue Collection and Lysate Preparation
-
Euthanasia and Tissue Collection: Mice are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Tissues of interest (e.g., brain, kidneys, lungs) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until use.
-
Tissue Lysis:
-
Frozen tissue is weighed and homogenized in ice-cold RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. A typical ratio is 10 µL of lysis buffer per 1 mg of tissue.
-
The homogenate is incubated on ice for 30 minutes with occasional vortexing.
-
The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant (protein lysate) is carefully transferred to a new pre-chilled tube.
-
Western Blot Analysis
-
Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
Sample Preparation: An equal amount of protein (typically 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
The protein samples are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and separated by electrophoresis.
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
The membrane is incubated with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-pS935 LRRK2
-
Anti-total LRRK2
-
Anti-pT73 Rab10
-
Anti-total Rab10
-
Anti-GAPDH or β-actin (as a loading control)
-
-
The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
After further washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels, which are then normalized to the loading control.
-
By following these protocols and comparative approaches, researchers can robustly validate the on-target engagement and downstream pharmacological effects of this compound and other LRRK2 inhibitors, a critical step in the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders.
References
- 1. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
MLi-2 Versus Other LRRK2 Inhibitors: A Comparative Guide for Parkinson's Disease Research
A detailed analysis of MLi-2, GNE-7915, and PF-06447475 for researchers, scientists, and drug development professionals.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common pathogenic variant, leads to increased kinase activity, making LRRK2 a prime therapeutic target. The development of potent and selective LRRK2 inhibitors is a key strategy for developing disease-modifying therapies. This guide provides an objective comparison of this compound against other widely used LRRK2 inhibitors, GNE-7915 and PF-06447475, with a focus on their biochemical potency, cellular activity, selectivity, and pharmacokinetic properties to aid researchers in selecting the most suitable tool for their studies.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound, GNE-7915, and PF-06447475, facilitating a direct comparison of their performance.
Table 1: Biochemical and Cellular Potency of LRRK2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | LRRK2 (Wild-Type) | Purified Kinase Assay | 0.76 | [1] |
| LRRK2 (G2019S) | Purified Kinase Assay | 0.76 | [2] | |
| LRRK2 | Cellular (pSer935 Dephosphorylation) | 1.4 | [1] | |
| LRRK2 | Radioligand Competition Binding | 3.4 | [1] | |
| GNE-7915 | LRRK2 (Wild-Type) | Purified Kinase Assay | 9 | [2] |
| LRRK2 (G2019S) | Purified Kinase Assay | ~6-9 | [2] | |
| LRRK2 | Cellular (pSer935 Dephosphorylation) | Not explicitly stated | ||
| PF-06447475 | LRRK2 (Wild-Type) | Purified Kinase Assay | 3 | [2] |
| LRRK2 (G2019S) | Purified Kinase Assay | 11 | [2] | |
| LRRK2 | Cellular (Endogenous LRRK2) | <10 |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinase Panel Size | Selectivity Notes | Reference |
| This compound | >300 | >295-fold selectivity over other kinases. | [1] |
| GNE-7915 | 187 | Only TTK showed >50% inhibition at 100 nM. | [2] |
| PF-06447475 | Not specified | Highly selective. | [2] |
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound | GNE-7915 | PF-06447475 | Reference |
| Brain Penetration | Yes, centrally active | Yes | Yes | [2][3][4] |
| Oral Bioavailability (Mouse) | Good | Good | Moderate | [2][3] |
| Half-life (Mouse) | Not explicitly stated | Long | Moderate | [3] |
| In Vivo Target Engagement | Dose-dependent reduction of pSer935-LRRK2 in brain | Robust, dose-dependent inhibition in brain | Decreased LRRK2 activity in brain | [2][3] |
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a large, multi-domain protein with a central role in various cellular processes. Its kinase activity is a key driver of pathology in PD. LRRK2 phosphorylates a number of substrates, most notably a subset of Rab GTPases, which are master regulators of vesicular trafficking. Pathogenic mutations in LRRK2 enhance this phosphorylation, leading to disruptions in autophagy, lysosomal function, and mitochondrial homeostasis, ultimately contributing to neurodegeneration.
LRRK2 inhibitors, such as this compound, GNE-7915, and PF-06447475, act by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain. This prevents the transfer of phosphate (B84403) from ATP to its substrates, thereby normalizing downstream signaling cascades. The reduction in the phosphorylation of LRRK2 at serine 935 (pS935) is a widely used biomarker for target engagement of these inhibitors in both cellular and in vivo models.
Caption: Simplified LRRK2 signaling pathway and the point of intervention for kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used for benchmarking LRRK2 inhibitors.
In Vitro LRRK2 Kinase Activity Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified LRRK2.
Materials:
-
Purified, active LRRK2 (Wild-Type or G2019S mutant)
-
Peptide substrate (e.g., LRRKtide or Nictide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
Stop solution (e.g., 50 mM phosphoric acid)
-
P81 phosphocellulose paper
Procedure:
-
Compound Preparation: Prepare serial dilutions of the LRRK2 inhibitor in DMSO.
-
Reaction Setup: In a reaction tube, combine the kinase reaction buffer, purified LRRK2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Kinase Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in phosphoric acid.
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro LRRK2 radiometric kinase inhibition assay.
Cellular LRRK2 pSer935 Dephosphorylation Assay (Western Blot)
This method assesses the inhibitory effect of compounds on LRRK2 kinase activity within cells by measuring the phosphorylation status of LRRK2 at Ser935.
Materials:
-
Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293)
-
LRRK2 inhibitor
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (anti-pSer935-LRRK2, anti-total-LRRK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the LRRK2 inhibitor or DMSO for a specified time (e.g., 90 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal. Determine the cellular IC50 from the dose-response curve.
Caption: Workflow for the cellular LRRK2 pSer935 dephosphorylation Western blot assay.
Conclusion
This compound, GNE-7915, and PF-06447475 are all highly potent and selective LRRK2 inhibitors with demonstrated brain penetrance and in vivo target engagement.
-
This compound stands out for its exceptional potency in both biochemical and cellular assays, with IC50 values in the sub-nanomolar to low nanomolar range.[1] It is well-characterized and exhibits high selectivity.
-
GNE-7915 also demonstrates high potency and excellent selectivity.[2] It has been shown to have a long half-life and robust in vivo target engagement.[3]
-
PF-06447475 is another highly potent inhibitor with good brain permeability.[2]
The choice of inhibitor will depend on the specific experimental needs. For studies requiring the highest potency, this compound may be the preferred choice. All three compounds are excellent tools for investigating the role of LRRK2 in Parkinson's disease pathogenesis and for the preclinical evaluation of LRRK2 inhibition as a therapeutic strategy. Researchers should consider the specific experimental context, including the model system and desired pharmacokinetic profile, when selecting the most appropriate inhibitor.
References
MLi-2: A Comparative Guide to its Effects on Wild-Type vs. Mutant LRRK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of MLi-2, a potent and selective LRRK2 kinase inhibitor, on wild-type (WT) and mutant forms of the Leucine-Rich Repeat Kinase 2 (LRRK2) protein. Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease, leading to increased kinase activity. Understanding the nuanced interactions of inhibitors like this compound with both the normal and pathogenic forms of LRRK2 is crucial for the development of targeted therapeutics.
Quantitative Performance Comparison of this compound
The potency of this compound has been evaluated across various biochemical and cellular assays, revealing its high affinity for LRRK2. The following table summarizes the key quantitative data on the inhibitory activity of this compound against both wild-type and G2019S mutant LRRK2.
| Assay Type | Target | This compound IC50/EC50 | Reference(s) |
| Biochemical Assays | |||
| Purified LRRK2 Kinase Assay (in vitro) | LRRK2 (unspecified) | 0.76 nM | [1][2] |
| LRRK2 (WT) | ~2-fold less potent than G2019S | [1] | |
| LRRK2 (G2019S) | ~2-fold more potent than WT | [1] | |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 nM | [1][2] |
| Cellular Assays | |||
| pSer935 LRRK2 Dephosphorylation | LRRK2 (unspecified) | 1.4 nM | [1][2] |
| LRRK2 (WT) in LUHMES cells | 21.2 pM | ||
| LRRK2 (G2019S) in LUHMES cells | 1.45 nM | ||
| LRRK2 (G2019S) in SH-SY5Y cells | 4.8 nM | [2] | |
| pThr73 Rab10 Dephosphorylation | LRRK2 (WT) in LUHMES cells | 0.78 nM | |
| LRRK2 (G2019S) in LUHMES cells | 2.31 nM |
Key Observations:
-
This compound is a highly potent inhibitor of LRRK2 with low nanomolar to picomolar activity in both biochemical and cellular assays.[1][2]
-
Interestingly, there are conflicting reports regarding the differential potency of this compound against WT and G2019S LRRK2 in in vitro kinase assays, with one study suggesting it is approximately two-fold more potent against the G2019S mutant, while another indicates weaker binding to the mutant form.[1][3]
-
In cellular assays measuring the dephosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73, this compound demonstrates greater potency against wild-type LRRK2 compared to the G2019S mutant.
LRRK2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways and the mechanism of inhibition by this compound. LRRK2, through its kinase activity, phosphorylates a number of downstream substrates, including a subset of Rab GTPases, which are key regulators of vesicular trafficking. The pathogenic G2019S mutation enhances this kinase activity, leading to aberrant downstream signaling. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 and preventing the phosphorylation of its substrates.
Caption: LRRK2 signaling pathway and this compound inhibition.
Differential Downstream Effects and In Vivo Observations
Studies in cellular and animal models have revealed differential effects of this compound on downstream signaling and cellular phenotypes in the context of wild-type versus mutant LRRK2.
-
Rab GTPase Phosphorylation: this compound effectively reduces the phosphorylation of LRRK2 substrates, such as Rab10. In G2019S LRRK2 knock-in mice, this compound treatment has been shown to ameliorate the hyperphosphorylation of LRRK2 and its downstream targets, bringing their phosphorylation levels back towards those observed in wild-type animals.[4]
-
Gene Expression: In microglia from G2019S LRRK2 knock-in mice, this compound treatment leads to distinct changes in gene expression profiles compared to wild-type microglia.[5][6] For instance, this compound treatment in both genotypes resulted in the upregulation of genes involved in the regulation of ion transmembrane transport.[7]
-
In Vivo Efficacy: In mouse models, this compound has demonstrated the ability to inhibit LRRK2 kinase activity in both the central nervous system and peripheral tissues.[4] Notably, LRRK2 kinase inhibition by this compound was able to reverse pathological changes in LRRK2 G2019S mice, while showing no beneficial effect in wild-type mice.[8] This suggests that the therapeutic benefit of this compound is likely most pronounced in the context of pathogenic LRRK2 mutations.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of LRRK2 inhibitor performance.
In Vitro LRRK2 Kinase Assay
This assay directly quantifies the ability of an inhibitor to block the enzymatic activity of purified LRRK2 protein.
Caption: Workflow for in vitro LRRK2 kinase assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant LRRK2 protein (either wild-type or a mutant form like G2019S) in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, and 100 µM ATP). Add a suitable substrate, such as the LRRKtide peptide.[2]
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a DMSO vehicle control.
-
Phosphorylation Reaction: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP and incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection of Phosphorylation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[2]
Cellular LRRK2 pSer935 Dephosphorylation Assay
This assay measures the ability of an inhibitor to modulate LRRK2 activity within a cellular context by quantifying the phosphorylation status of a key biomarker residue, Serine 935.
Caption: Workflow for cellular pSer935 dephosphorylation assay.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells stably expressing either wild-type or mutant LRRK2 (e.g., SH-SY5Y cells) in a multi-well plate. Treat the cells with a serial dilution of this compound or DMSO vehicle for a defined period (e.g., 90 minutes).[9]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading for subsequent steps.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and then probe with primary antibodies specific for pSer935-LRRK2 and total LRRK2. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Signal Quantification and EC50 Determination: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal for each sample. Calculate the percentage of dephosphorylation at each this compound concentration and determine the EC50 value by fitting the data to a dose-response curve.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential LRRK2 signalling and gene expression in WT-LRRK2 and G2019S-LRRK2 mouse microglia treated with zymosan and MLi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential LRRK2 Signalling and Gene Expression in WT-LRRK2 and G2019S-LRRK2 Mouse Microglia Treated with Zymosan and MLi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LRRK2 Inhibitor Potency: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene represent a significant genetic factor in both familial and sporadic cases of Parkinson's disease. The discovery that disease-associated mutations, particularly the common G2019S substitution, result in a gain of kinase function has established LRRK2 as a key therapeutic target. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary focus in the pursuit of disease-modifying treatments for Parkinson's disease. These inhibitors are not only potential therapeutics but also essential research tools for understanding the complex biology of LRRK2.
This guide offers an objective comparison of several LRRK2 inhibitors, presenting key experimental data on their potency. We include both preclinical tool compounds and clinical candidates to provide a broad overview for researchers.
Data Presentation: Quantitative Comparison of LRRK2 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the target enzyme, its selectivity across the kinome, and its behavior in a cellular context. The following tables summarize the biochemical and cellular potency of various LRRK2 inhibitors, as measured by their half-maximal inhibitory concentration (IC50).
Table 1: Biochemical Potency of LRRK2 Inhibitors
| Inhibitor | Target | IC50 (nM) |
| Lrrk2-IN-1 | LRRK2 WT | 13[1][2] |
| LRRK2 G2019S | 6[1][2] | |
| DNL201 (GNE-0877) | LRRK2 | 3 (Ki of 0.7)[1][3] |
| MLi-2 | LRRK2 G2019S | 0.76[2][3][4] |
| PF-06447475 | LRRK2 WT | 3[2] |
| LRRK2 G2019S | 11[2] | |
| CZC-25146 | LRRK2 WT | 4.76[3] |
| LRRK2 G2019S | 6.87[3] | |
| GNE-7915 | LRRK2 | 9[3] |
| HG-10-102-01 | LRRK2 WT | 20.3[3] |
| LRRK2 G2019S | 3.2[3] | |
| Staurosporine | LRRK2 WT | 2[5] |
| LRRK2 G2019S | 1.8[5] | |
| LY2023-25 | LRRK2 G2019S | 22.4[6] |
Table 2: Cellular Potency of LRRK2 Inhibitors
| Inhibitor | Assay | Cell Line | IC50 (nM) |
| Lrrk2-IN-1 | pS935 LRRK2 | PBMC | 1000[1] |
| DNL201 (GNE-0877) | pS935 LRRK2 | HEK293 | 47[1] |
| pS935 LRRK2 | PBMC | 53[1] | |
| This compound | pSer935 dephosphorylation | - | 1.4[2][4] |
| GNE-9605 | - | - | 18.7[3] |
| LY2023-24 | pS935 LRRK2 | HEK293T | 27-1674[6] |
| LY2023-25 | pS935 LRRK2 | HEK293T | 27-1674[6] |
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein possessing both kinase and GTPase activity. A key breakthrough in understanding its function was the identification of a subset of Rab GTPases as direct substrates of LRRK2's kinase activity.[1] LRRK2 phosphorylates these Rab proteins, such as Rab8 and Rab10, which in turn modulates their function in vesicle and membrane trafficking within the endolysosomal system.[1] Pathogenic mutations in LRRK2 are known to enhance this kinase activity, leading to increased phosphorylation of Rab substrates and subsequent cellular dysfunction, including impairments in lysosomal function.[1]
Experimental Protocols
The characterization of LRRK2 inhibitors typically involves a series of assays, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess target engagement and functional outcomes in a cellular environment.
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)
This assay directly measures a compound's ability to inhibit the enzymatic activity of purified LRRK2 protein.
-
Objective : To determine the IC50 value of an inhibitor against wild-type and/or mutant LRRK2.
-
Methodology :
-
Reaction Setup : A reaction mixture is prepared containing purified recombinant LRRK2 protein (either wild-type or a mutant form like G2019S), a model peptide substrate (e.g., LRRKtide), and ATP.
-
Inhibitor Addition : The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction : The reaction is initiated and allowed to proceed for a set period at a controlled temperature.
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection systems like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cellular LRRK2 Phosphorylation Assay (Cellular Potency)
This assay measures an inhibitor's ability to block LRRK2 activity within a cell. A common and robust biomarker for LRRK2 kinase inhibition is the phosphorylation status of LRRK2 at Serine 935 (pS935).[1]
-
Objective : To determine the cellular IC50 of an inhibitor by measuring the reduction in pS935-LRRK2 levels.
-
Methodology :
-
Cell Culture and Treatment : Cells (e.g., HEK293, SH-SY5Y, or peripheral blood mononuclear cells) are cultured and then treated with the LRRK2 inhibitor at a range of concentrations for a specific duration.
-
Cell Lysis : After treatment, the cells are lysed to release the proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.
-
Detection of pS935-LRRK2 : The levels of phosphorylated LRRK2 at Serine 935 are measured. This is typically done using immunoassays such as Western blotting or a high-throughput method like a sandwich ELISA or TR-FRET assay, which utilize antibodies specific to pS935-LRRK2 and total LRRK2.[7][8][9]
-
Data Analysis : The ratio of pS935-LRRK2 to total LRRK2 is calculated for each inhibitor concentration. The cellular IC50 is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. LRRK2 inhibitors and their potential in the treatment of Parkinson’s disease: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent LRRK2 inhibitors by ensemble virtual screening strategy and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
Confirming MLi-2 Specificity for LRRK2 Using the A2016T "Gatekeeper" Mutant
A definitive method for validating the on-target activity of the potent and selective LRRK2 inhibitor, MLi-2, involves the use of the engineered LRRK2 A2016T mutant. This "gatekeeper" mutation provides a clear distinction between the inhibitor's effects on its intended target and any potential off-target interactions, thereby ensuring the reliability of experimental findings in Parkinson's disease research and drug development.
This compound is a highly potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3][4][5][6] It exhibits exceptional potency with IC50 values in the low nanomolar range in both biochemical and cellular assays.[1][2][3][4][5] To rigorously demonstrate that the observed cellular effects of this compound are a direct result of LRRK2 inhibition, a control is needed that is refractory to the inhibitor while maintaining its normal kinase function. The LRRK2 A2016T mutant, where alanine (B10760859) at position 2016 is substituted with threonine, serves this critical role by conferring resistance to this compound.
Quantitative Comparison of this compound Potency against Wild-Type and A2016T LRRK2
| Target | Inhibitor | Assay Type | IC50 (nM) |
| LRRK2 (Wild-Type) | This compound | Biochemical (Purified Kinase) | 0.76[1][2][3][5] |
| LRRK2 (Wild-Type) | This compound | Cellular (pS935 Dephosphorylation) | 1.4[1][4][5] |
| LRRK2 A2016T | This compound | Biochemical/Cellular | Resistant (High nM to µM range expected) |
| LRRK2 (Wild-Type) | JH-II-127 | Biochemical | 6.6 |
| LRRK2 A2016T | JH-II-127 | Biochemical | 47.7 |
Table 1: Comparison of Inhibitor Potency. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against wild-type LRRK2 in biochemical and cellular assays. The resistance of the LRRK2 A2016T mutant to this compound is noted. For comparative purposes, the IC50 values for another LRRK2 inhibitor, JH-II-127, against both wild-type and the A2016T mutant are included to illustrate the principle of mutation-induced resistance.
Experimental Protocols
To experimentally validate the specificity of this compound, researchers can employ both biochemical and cellular assays comparing its effect on wild-type LRRK2 and the A2016T mutant.
Biochemical Kinase Assay
This in vitro assay directly measures the enzymatic activity of purified LRRK2 protein.
Objective: To determine the IC50 value of this compound for both wild-type and A2016T LRRK2.
Materials:
-
Recombinant purified full-length or truncated (e.g., GST-tagged) LRRK2 (Wild-Type and A2016T mutant)
-
This compound inhibitor
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive methods)
-
LRRK2 substrate (e.g., LRRKtide peptide or a Rab protein substrate)
-
96-well plates
-
Scintillation counter or luminescence plate reader (depending on the assay format)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase reaction buffer, LRRK2 enzyme (WT or A2016T), and the this compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and the LRRK2 substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor stop solution).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), the amount of ADP produced is measured via a luminescence-based readout.
-
Plot the percentage of kinase inhibition against the log of the this compound concentration to determine the IC50 value.
Cellular LRRK2 Autophosphorylation Assay
This assay measures the phosphorylation of LRRK2 at serine 935 (pS935), a widely used biomarker for LRRK2 kinase activity in cells.
Objective: To demonstrate that this compound reduces pS935 levels in cells expressing wild-type LRRK2 but not in cells expressing the A2016T mutant.
Materials:
-
Cell line (e.g., HEK293T, SH-SY5Y)
-
Expression vectors for wild-type LRRK2 and LRRK2 A2016T (e.g., with a GFP tag for easier detection)
-
Cell culture reagents
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-pS935 LRRK2, anti-total LRRK2, and a loading control antibody (e.g., anti-GAPDH)
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Transfect cells with either the wild-type LRRK2 or the LRRK2 A2016T expression vector.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pS935 LRRK2 and total LRRK2 using Western blotting or a quantitative ELISA.
-
For Western blotting, quantify the band intensities and normalize the pS935 signal to the total LRRK2 signal.
-
Compare the dose-dependent effect of this compound on pS935 levels in cells expressing wild-type LRRK2 versus the A2016T mutant.
Visualizing the Logic of this compound Specificity Confirmation
The following diagrams illustrate the signaling pathway and the experimental workflow for confirming the specificity of this compound.
Figure 1: LRRK2 signaling and this compound inhibition.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, LRRK2 inhibitor (CAS 1627091-47-7) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Cross-Validation of MLi-2 Effects with Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the LRRK2 kinase inhibitor, MLi-2. We focus on the cross-validation of its pharmacological effects with genetic models of LRRK2-driven pathology, providing supporting experimental data and detailed protocols to facilitate further investigation.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a primary genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most prevalent pathogenic variant, results in elevated kinase activity, positioning LRRK2 as a key therapeutic target.[1][2][3] Small molecule inhibitors aimed at normalizing this hyperactivity are a major focus of therapeutic development.[4][5][6] This guide centers on this compound, a potent and selective LRRK2 inhibitor, and cross-validates its effects with findings from genetic models, offering a framework for assessing its therapeutic potential in comparison to other inhibitors.[1][7]
This compound: A Potent and Selective LRRK2 Inhibitor
This compound is a structurally novel, highly potent, and selective LRRK2 kinase inhibitor with demonstrated central nervous system activity.[1][7] It exhibits exceptional potency in in vitro and cellular assays, making it a valuable tool for exploring LRRK2 biology in both cellular and animal models.[1][7][8]
Comparative Efficacy of LRRK2 Inhibitors
The development of LRRK2 inhibitors has yielded several compounds with varying degrees of potency and selectivity. This compound is often considered a gold-standard chemical tool for LRRK2 inhibition due to its high affinity and selectivity.[2] The following table summarizes the in vitro potency of this compound in comparison to other frequently studied LRRK2 inhibitors.
| Inhibitor | Target | IC50 | Assay Type |
| This compound | LRRK2 | 0.76 nM | Purified LRRK2 Kinase Assay[1][7][8] |
| LRRK2 (cellular) | 1.4 nM | pSer935 dephosphorylation[1][7][8] | |
| LRRK2 | 3.4 nM | Radioligand Competition Binding[1][7][8] | |
| GNE-7915 | LRRK2 (Wild-Type & G2019S) | 3.2 nM | In vitro kinase assay[9] |
| PF-06447475 (PFE-360) | LRRK2 (Wild-Type & G2019S) | 3 nM | In vitro kinase assay[9] |
| LRRK2-IN-1 | LRRK2 | ~13 nM | In vitro kinase assay |
Cross-Validation with Genetic Models: Experimental Evidence
The most robust validation of a pharmacological inhibitor's on-target effects comes from comparing its phenotype to that of genetic models where the target protein's function is altered. For LRRK2, this involves comparing the effects of this compound treatment to outcomes in LRRK2 knockout, kinase-dead, or pathogenic mutant (e.g., G2019S knock-in) mice.
In Vivo Target Engagement and Downstream Effects
Studies in G2019S knock-in mice have demonstrated that this compound effectively engages its target in the brain.[10] Administration of this compound leads to a dose-dependent dephosphorylation of LRRK2 at serine 935 (pS935), a widely accepted biomarker of LRRK2 kinase activity inhibition.[1][11] Furthermore, this compound treatment in these models has been shown to revert the hyper-phosphorylation of Rab10 and Rab12, known physiological substrates of LRRK2, to levels observed in wild-type mice.[12][13]
| Model | Treatment | Key Finding | Reference |
| G2019S Knock-in Mice | This compound (in-diet) | Protected against nigral dopamine (B1211576) cell loss. | [10] |
| Rescued striatal dopaminergic terminal degeneration. | [10] | ||
| Reverted hyperactive LRRK2 kinase activity to wild-type levels. | [12] | ||
| Reversed alterations in endolysosomal and trafficking pathways in the kidney. | [12] | ||
| MitoPark Mice | This compound | Well-tolerated over a 15-week period. | [1][7] |
| Non-transgenic mice (α-synuclein pathology model) | This compound | Did not reverse motor phenotypes or α-synuclein pathology. | [14] |
It is important to note that while this compound shows protective effects in the context of LRRK2 mutations, its efficacy in models of sporadic PD without LRRK2 mutations is less clear. One study found that LRRK2 inhibition by this compound did not protect against α-synuclein pathology and neuron death in a non-transgenic mouse model.[14] This highlights the importance of patient stratification in the potential clinical application of LRRK2 inhibitors.
LRRK2 Signaling Pathway
Mutations in LRRK2, particularly the G2019S mutation, lead to an increase in its kinase activity.[2][3] This hyperactivity is thought to drive the pathogenic effects of the mutation. LRRK2 has been implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[15][16] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[13][17]
Caption: LRRK2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
In Vivo Efficacy Assessment in LRRK2 G2019S Knock-in Mice
Objective: To evaluate the in vivo efficacy of this compound in a genetic mouse model of LRRK2-driven pathology.
Materials:
-
Age-matched LRRK2 G2019S knock-in mice and wild-type littermates.
-
This compound.
-
Vehicle control (e.g., 30% Captisol).[8]
-
Apparatus for behavioral testing (e.g., rotarod, open field).
-
Reagents and equipment for tissue processing, immunohistochemistry, and Western blotting.
Procedure:
-
Drug Administration: Administer this compound or vehicle to cohorts of LRRK2 G2019S and wild-type mice for a specified duration (e.g., daily oral gavage or in-diet administration for several weeks).[8][12]
-
Behavioral Analysis: Conduct motor coordination and activity tests at baseline and at the end of the treatment period.
-
Tissue Collection and Processing: At the end of the study, euthanize animals and collect brain and peripheral tissues (e.g., kidney, lung).
-
Immunohistochemical Analysis:
-
Perfuse a subset of animals and prepare brain sections for immunohistochemical staining of dopaminergic neurons (tyrosine hydroxylase, TH) and markers of neuroinflammation.
-
Quantify TH-positive neurons in the substantia nigra and fiber density in the striatum using stereological methods.
-
-
Biochemical Analysis (Western Blotting):
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound effects in genetic mouse models.
On-Target Side Effects of LRRK2 Inhibition
A critical aspect of preclinical evaluation is the assessment of potential on-target side effects. Both genetic deletion of LRRK2 and pharmacological inhibition with compounds like this compound and GNE-7915 have been associated with morphological changes in the lungs and kidneys of rodents and non-human primates.[5][18] Specifically, an accumulation of lamellar bodies in type II pneumocytes in the lungs and vacuolation in the kidneys have been observed.[5][18][19] While these changes appear to be reversible and not associated with functional impairment in preclinical studies, they represent an important consideration for the clinical development of LRRK2 inhibitors.[19]
Conclusion
This compound is a highly potent and selective LRRK2 inhibitor that serves as an invaluable tool for probing the function of LRRK2 in health and disease. Cross-validation studies utilizing genetic mouse models, particularly LRRK2 G2019S knock-in mice, have been instrumental in confirming the on-target effects of this compound and its potential to mitigate LRRK2-driven pathology. The convergence of evidence from pharmacological inhibition with this compound and genetic manipulation of LRRK2 provides a strong rationale for the continued investigation of LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease, particularly in patient populations with LRRK2 mutations. Future studies should continue to explore the long-term efficacy and safety of LRRK2 inhibitors and their potential utility in sporadic forms of the disease.
References
- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. karger.com [karger.com]
- 5. dovepress.com [dovepress.com]
- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 17. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 18. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. | ALZFORUM [alzforum.org]
- 19. PFE-360-induced LRRK2 inhibition induces reversible, non-adverse renal changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling MLi-2
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of MLi-2, a potent and selective LRRK2 inhibitor. By offering clear, procedural guidance, this document aims to be a trusted resource for laboratory safety and chemical handling.
This compound is a valuable tool in studying the LRRK2 signaling pathway, which is implicated in neurodegenerative diseases such as Parkinson's disease.[1][2][3][4] However, its potent biological activity necessitates careful handling to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE) and Engineering Controls
The first line of defense against chemical exposure is the correct use of personal protective equipment and engineering controls. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for potent powder compounds.
| Category | Requirement | Purpose |
| Ventilation | Work in a certified chemical fume hood. | To minimize inhalation of this compound dust or aerosols. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | To prevent skin contact. |
| Body Protection | A laboratory coat, worn fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required when working in a chemical fume hood. If weighing or handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended. | To prevent inhalation of airborne particles. |
II. Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is typically a solid.[1]
-
Long-term storage should be at -20°C.
Preparation of Solutions:
-
All work involving the handling of solid this compound or its concentrated solutions should be performed in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
This compound is soluble in DMSO.[1][3] When preparing stock solutions, add the solvent slowly to the solid to avoid splashing.
General Handling:
-
Avoid inhalation, and contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
III. Spill and Disposal Plan
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an appropriate absorbent material.
-
Clean: Carefully collect the contained spill using appropriate tools (e.g., forceps for the paper towel, or a scoop for absorbed liquid). Place the waste in a sealed, labeled container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
Disposal:
-
Dispose of this compound and any contaminated materials (e.g., pipette tips, tubes, absorbent materials) in accordance with all applicable federal, state, and local environmental regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Health and Safety Considerations
While a specific, comprehensive toxicology profile for this compound is not widely published, it is a potent LRRK2 inhibitor. Research on LRRK2 inhibitors has indicated potential for morphological changes in the lungs of animal models with chronic exposure. Therefore, it is crucial to handle this compound with the assumption that it is a potentially hazardous compound and to take all necessary precautions to minimize exposure.
V. Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can safely handle this compound and contribute to a secure and productive research environment. Always consult your institution's specific safety protocols and the supplier's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
